molecular formula C16H19NO3 B021032 4'-O-Methylnorbelladine CAS No. 4579-60-6

4'-O-Methylnorbelladine

Cat. No.: B021032
CAS No.: 4579-60-6
M. Wt: 273.33 g/mol
InChI Key: SDLILULALIDNSO-UHFFFAOYSA-N
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Description

4'-O-Methylnorbelladine (CHEBI:80667) is a pivotal biosynthetic intermediate in the pathway of Amaryllidaceae alkaloids, a class of natural products with significant pharmacological activities . This compound serves as the universal precursor for a diverse array of alkaloid skeletons, including galanthamine-type, lycorine-type, and crinine-type compounds, directing the structural diversification through enzymatic phenol coupling reactions . The enzyme noroxomaritidine synthase (CYP96T1) catalyzes the intramolecular oxidative para-para' phenol coupling of this compound to form noroxomaritidine, a key step in the formation of the galanthamine backbone . The O-methylation step from norbelladine to this compound is a committed and crucial reaction in the pathway. This reaction is catalyzed by specific norbelladine 4'-O-methyltransferases (N4OMT), which have been identified and characterized in Narcissus species . Recent research on O-methyltransferases from Narcissus papyraceus has shown that some enzymes can also catalyze the formation of 3',4'-O-dimethylnorbelladine from norbelladine or this compound, revealing a broader catalytic potential and adding complexity to the early steps of alkaloid biosynthesis . Due to its central role in biosynthesis, this compound is an essential standard and tool for research aimed at elucidating the Amaryllidaceae alkaloid pathway. Feeding studies with this labeled precursor in plant shoot cultures, such as Leucojum aestivum, have successfully demonstrated its biotransformation into important alkaloids including galanthamine, an acetylcholinesterase inhibitor used to treat Alzheimer's disease symptoms, and the anticancer compound lycorine . Its use enables the study of enzyme functions, metabolic engineering, and the biotechnological production of valuable alkaloids. Applications: • Biosynthetic studies of Amaryllidaceae alkaloids • Enzyme characterization (e.g., O-methyltransferases, cytochrome P450s) • Metabolic engineering and synthetic biology • Feeding experiments to enhance alkaloid production in plant or microbial systems Chemical Information: • IUPAC Name: 5-(([2-(4-hydroxyphenyl)ethyl]amino)methyl)-2-methoxyphenol • Molecular Formula: C₁₆H₁₉NO₃ • SMILES: COc1ccc(CNCCc2ccc(O)cc2)cc1O This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLILULALIDNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291729
Record name 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol
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Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4579-60-6
Record name 4579-60-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the 4'-O-Methylnorbelladine Biosynthesis Pathway in Amaryllidaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Amaryllidaceae family of plants is a rich source of structurally diverse and pharmacologically significant alkaloids, many of which hold promise for the treatment of various diseases, including Alzheimer's disease and cancer. Central to the biosynthesis of these valuable compounds is the formation of 4'-O-methylnorbelladine, a key intermediate that serves as the precursor to a wide array of Amaryllidaceae alkaloids.[1][2][3][4] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It is designed to serve as a resource for researchers, scientists, and drug development professionals working to understand and harness this vital biosynthetic pathway for the production of novel therapeutics. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of the pathway's enzymes, and includes visual representations of the biochemical route and associated experimental workflows.

Introduction to Amaryllidaceae Alkaloids and the Central Role of this compound

Amaryllidaceae alkaloids (AAs) are a class of specialized metabolites characterized by their unique isoquinoline alkaloid skeletons.[5] These compounds exhibit a broad range of biological activities, including acetylcholinesterase inhibition, antiviral, and antitumor properties.[5] The biosynthesis of all AAs converges on the formation of norbelladine, which is subsequently methylated to produce the pivotal intermediate, this compound.[1][2][3][4] This molecule represents a critical branch point in the pathway, from which various structural scaffolds of AAs are derived through intramolecular phenol-phenol coupling reactions.[1] A thorough understanding of the biosynthesis of this compound is therefore essential for the metabolic engineering of plants and microbial systems to enhance the production of medicinally important AAs like galanthamine and lycorine.

The Biosynthetic Pathway to this compound

The formation of this compound is a multi-step enzymatic process that begins with precursors from the shikimate and phenylpropanoid pathways. The core pathway involves the condensation of tyramine and 3,4-dihydroxybenzaldehyde (3,4-DHBA) to form norbelladine, followed by a specific O-methylation.

Precursor Formation
  • Tyramine: Derived from the amino acid tyrosine through the action of tyrosine decarboxylase (TYDC).

  • 3,4-Dihydroxybenzaldehyde (3,4-DHBA): Synthesized from the amino acid phenylalanine via the phenylpropanoid pathway.

Norbelladine Formation: A Two-Enzyme System

The condensation of tyramine and 3,4-DHBA to form norbelladine is a crucial step catalyzed by the synergistic action of two enzymes: Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NR).[6][7][8][9][10]

  • Condensation by Norbelladine Synthase (NBS): NBS, a member of the PR10/Bet v 1-like protein family, catalyzes the condensation of tyramine and 3,4-DHBA to form a Schiff base intermediate, norcraugsodine.[9][11]

  • Reduction by Noroxomaritidine/Norcraugsodine Reductase (NR): The unstable norcraugsodine intermediate is then reduced by NR, an NADPH-dependent reductase, to yield the stable norbelladine.[6][7][8] Studies suggest that NBS and NR physically interact, potentially forming a metabolon to efficiently channel the reactive intermediate.[8][9][10]

O-Methylation to this compound

The final step in the formation of the key intermediate is the regioselective methylation of norbelladine at the 4'-hydroxyl group. This reaction is catalyzed by Norbelladine 4'-O-methyltransferase (N4OMT) , a SAM-dependent O-methyltransferase.[3][5] This enzyme exhibits a preference for the 4'-position, thereby directing the downstream biosynthesis towards the various classes of Amaryllidaceae alkaloids.[1][2][4]

Quantitative Data

Table 1: Properties of Norbelladine Synthase (NBS)
PropertyValueSpeciesReference
Molecular Weight ~19 kDaNarcissus pseudonarcissus[11]
17.4 kDaNarcissus papyraceus[9]
17.4 kDaLeucojum aestivum[9]
Isoelectric Point (pI) 5.5Narcissus pseudonarcissus[11]
5.3Narcissus papyraceus[9]
5.1Leucojum aestivum[9]
Amino Acid Identity to NCS1 41%Narcissus pseudonarcissus[11]
Table 2: Kinetic Parameters of Norbelladine 4'-O-methyltransferase (N4OMT)
SubstrateKmkcatVmaxCatalytic Efficiency (kcat/Km)SpeciesReference
Norbelladine 1.6 µM1.3 min⁻¹--Narcissus aff. pseudonarcissus[3]
169 ± 19 µM2.17 min⁻¹10.86 ± 1.25 µM min⁻¹12.82 µM⁻¹ min⁻¹Narcissus papyraceus[2]
N-methylnorbelladine 1.9 µM2.6 min⁻¹--Narcissus aff. pseudonarcissus[3]
Dopamine 7.3 µM---Narcissus aff. pseudonarcissus[3]
S-adenosyl-L-methionine (SAM) 28.5 µM---Narcissus aff. pseudonarcissus[3]
3,4-DHBA (with Zn²⁺) 491 ± 51 µM---Narcissus papyraceus[2]
3,4-DHBA (with Ni²⁺) 627 ± 77 µM---Narcissus papyraceus[2]
Table 3: Optimal Conditions for N4OMT Activity
ParameterOptimal ValueSpeciesReference
pH 8.8Narcissus aff. pseudonarcissus[3]
Temperature 45 °CNarcissus aff. pseudonarcissus[3]

Experimental Protocols

Heterologous Expression and Purification of NBS and N4OMT in E. coli

This protocol provides a general framework for the expression and purification of Amaryllidaceae alkaloid biosynthetic enzymes. Specific details may need to be optimized for each target protein.

Objective: To produce and purify recombinant NBS and N4OMT for in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a purification tag (e.g., pET vector with a His-tag)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Affinity chromatography column (e.g., Ni-NTA agarose)

  • SDS-PAGE analysis reagents

Procedure:

  • Gene Cloning: Clone the coding sequences of NBS and N4OMT into the expression vector.

  • Transformation: Transform the expression plasmids into the E. coli expression strain.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation, resuspend the pellet in lysis buffer, and lyse the cells by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto the pre-equilibrated affinity chromatography column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the target protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.

In Vitro Enzyme Assay for Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NR)

Objective: To determine the activity of NBS and NR in the formation of norbelladine.[6][7]

Materials:

  • Purified recombinant NBS and NR proteins

  • Tyramine

  • 3,4-dihydroxybenzaldehyde (3,4-DHBA)

  • NADPH

  • HEPES buffer (100 mM, pH 6.0)

  • Trichloroacetic acid (TCA, 20%)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare the reaction mixture in a total volume of 100 µL containing:

    • 80 µg of purified NBS

    • 60 µg of purified NR

    • 10 µM tyramine

    • 300 µM 3,4-DHBA

    • 1 mM NADPH

    • 100 mM HEPES buffer (pH 6.0)

  • Incubation: Incubate the reaction mixture at 35°C for 2 hours.

  • Reaction Termination: Stop the reaction by adding 10 µL of 20% TCA.

  • Controls: Prepare negative controls including reactions without enzymes, without substrates, and without the NADPH cofactor.

  • Product Analysis: Analyze the reaction products by LC-MS/MS to detect the formation of norbelladine.

In Vitro Enzyme Assay for Norbelladine 4'-O-methyltransferase (N4OMT)

Objective: To determine the kinetic parameters of N4OMT.

Materials:

  • Purified recombinant N4OMT protein

  • Norbelladine

  • S-adenosyl-L-methionine (SAM)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.8)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare reaction mixtures with varying concentrations of norbelladine and a fixed, saturating concentration of SAM. The reaction should contain the purified N4OMT in a suitable buffer.

  • Incubation: Incubate the reactions at the optimal temperature (45°C) for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reactions, for example, by adding an organic solvent like methanol.

  • Product Quantification: Quantify the amount of this compound produced using a calibrated LC-MS/MS method.

  • Data Analysis: Determine the initial reaction velocities at each substrate concentration and use non-linear regression analysis to fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

LC-MS/MS Analysis of Amaryllidaceae Alkaloids

Objective: To identify and quantify norbelladine and this compound in enzyme assays or plant extracts.

General LC-MS/MS Parameters (example):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed for the analysis of alkaloids.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection. Specific parent and fragment ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM).

Note: The specific parameters for the LC-MS/MS method should be optimized for the instrument used and the specific analytes of interest.

Visualizations

4-O-Methylnorbelladine_Biosynthesis_Pathway cluster_precursors Precursor Biosynthesis cluster_core_pathway Core Pathway Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine TYDC Phenylalanine L-Phenylalanine DHBA 3,4-Dihydroxy- benzaldehyde Phenylalanine->DHBA Phenylpropanoid Pathway Norcraugsodine Norcraugsodine (Schiff Base) Tyramine->Norcraugsodine DHBA->Norcraugsodine NBS Norbelladine Norbelladine Norcraugsodine->Norbelladine NR (NADPH) Methylnorbelladine This compound Norbelladine->Methylnorbelladine N4OMT (SAM)

Caption: The biosynthetic pathway of this compound.

Enzyme_Assay_Workflow cluster_protein Protein Preparation cluster_assay Enzyme Assay Cloning Gene Cloning Expression Heterologous Expression (E. coli) Cloning->Expression Purification Affinity Chromatography Expression->Purification Reaction Enzymatic Reaction (Substrates + Enzyme) Purification->Reaction Termination Reaction Termination Reaction->Termination Analysis LC-MS/MS Analysis Termination->Analysis

Caption: A general workflow for enzyme characterization.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway has provided a foundational understanding for the production of a vast array of Amaryllidaceae alkaloids. The identification and characterization of the key enzymes, NBS, NR, and N4OMT, have opened up new avenues for metabolic engineering and synthetic biology approaches. Future research will likely focus on the regulatory mechanisms governing this pathway, the subcellular localization of the enzymes, and the potential for creating novel alkaloids through enzyme engineering. The detailed protocols and data presented in this guide are intended to facilitate these efforts and accelerate the development of new and improved pharmaceuticals derived from the rich chemical diversity of the Amaryllidaceae family.

References

An In-Depth Technical Guide to the Discovery and Isolation of 4'-O-Methylnorbelladine from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylnorbelladine, a pivotal precursor in the biosynthesis of a wide array of pharmacologically significant Amaryllidaceae alkaloids, stands as a molecule of considerable interest to the scientific community. Its central role in the formation of compounds like galanthamine, an Alzheimer's disease therapeutic, underscores the importance of understanding its natural sources, biosynthesis, and effective isolation methodologies. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from plant sources, detailing experimental protocols, quantitative data, and the intricate biosynthetic pathways involved.

Discovery and Natural Occurrence

This compound is a naturally occurring phenethylamine alkaloid predominantly found in plants belonging to the Amaryllidaceae family. This family, comprising genera such as Narcissus (daffodils), Leucojum (snowflakes), Lycoris (spider lilies), and Crinum, is a rich reservoir of unique alkaloids. The discovery of this compound was intrinsically linked to the elucidation of the biosynthetic pathways of Amaryllidaceae alkaloids. Through tracer studies, it was established as the key intermediate, formed from the condensation of tyramine and 3,4-dihydroxybenzaldehyde, followed by a specific O-methylation.[1] Its presence has been reported in various species, including Crinum kirkii.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a critical juncture in the intricate metabolic network of Amaryllidaceae alkaloid production. The pathway commences with the aromatic amino acids L-phenylalanine and L-tyrosine.

Key Biosynthetic Steps:

  • Formation of Tyramine: L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TYDC) to yield tyramine.

  • Formation of 3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde): L-phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of subsequent enzymatic reactions, including hydroxylations, leads to the formation of 3,4-dihydroxybenzaldehyde.

  • Condensation to Norbelladine: Tyramine and 3,4-dihydroxybenzaldehyde undergo a condensation reaction, catalyzed by norbelladine synthase (NBS), to form a Schiff base intermediate, which is then reduced to norbelladine.[3][4]

  • O-Methylation to this compound: The final step involves the specific methylation of the 4'-hydroxyl group of norbelladine, catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT), to produce this compound.[5]

This crucial intermediate then serves as the substrate for various intramolecular oxidative phenol coupling reactions, leading to the diverse skeletons of Amaryllidaceae alkaloids.[5]

Biosynthetic Pathway of this compound Phe L-Phenylalanine CinnamicAcid trans-Cinnamic Acid Phe->CinnamicAcid PAL Tyr L-Tyrosine Tyramine Tyramine Tyr->Tyramine TYDC DHBA 3,4-Dihydroxy- benzaldehyde CinnamicAcid->DHBA Multiple Steps Norbelladine Norbelladine DHBA->Norbelladine NBS Tyramine->Norbelladine Methylnorbelladine This compound Norbelladine->Methylnorbelladine N4OMT Alkaloids Amaryllidaceae Alkaloids Methylnorbelladine->Alkaloids Oxidative Coupling Extraction Workflow Plant Powdered Plant Material AcidExtraction Acidic Aqueous Extraction (e.g., 1% H₂SO₄) Plant->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 AcidExtract Acidic Extract Filtration1->AcidExtract Defatting Defatting with Non-polar Solvent AcidExtract->Defatting Basification Basification (pH 9-11) Defatting->Basification SolventExtraction Liquid-Liquid Extraction (e.g., Chloroform) Basification->SolventExtraction CrudeExtract Crude Alkaloid Extract SolventExtraction->CrudeExtract

References

Spectroscopic Characterization of 4'-O-Methylnorbelladine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-O-Methylnorbelladine is a pivotal intermediate in the biosynthesis of Amaryllidaceae alkaloids, a diverse group of natural products with a wide range of pharmacological activities, including the Alzheimer's drug galanthamine.[1][2] As a phenethylamine alkaloid, its structure is derived from norbelladine with a methyl group at the 4'-hydroxyl position.[3] Accurate structural elucidation and characterization are critical for its identification in natural extracts, for synthetic verification, and for its use in further drug development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound, complete with data tables, experimental protocols, and a workflow visualization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments provide detailed information about the proton and carbon environments and their connectivity.

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The following table summarizes the ¹H NMR data for this compound recorded in methanol-d₄ (CD₃OD).

Chemical Shift (δ) ppmMultiplicityAssignment
6.98dH-5'
6.81sH-2'
6.78dH-6
6.72dH-2, H-6
6.67ddH-5
3.84s4'-OCH₃
3.75sAr-CH₂-N
2.85tN-CH₂-CH₂
2.75tN-CH₂-CH₂

Data sourced from studies on norbelladine O-methyltransferase.[2]

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are obtained from HSQC and HMBC spectra.

Chemical Shift (δ) ppmAssignment
156.9C-4
148.8C-4'
146.1C-3'
132.8C-1
130.9C-1'
130.4C-2, C-6
122.0C-6'
116.5C-5
115.9C-3, C-5
112.9C-2'
56.44'-OCH₃
54.3Ar-CH₂-N
51.9N-CH₂-CH₂
35.8N-CH₂-CH₂

Data sourced from studies on norbelladine O-methyltransferase.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further allows for the structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

ParameterValue
Molecular FormulaC₁₆H₁₉NO₃
Molecular Weight273.33 g/mol
Monoisotopic Mass273.1365 Da
[M+H]⁺ (observed)274.147 m/z

Data sourced from PubChem and kinetic studies.[1][3]

Tandem Mass Spectrometry (MS/MS) Fragmentation Data

The fragmentation pattern of this compound in positive ion mode provides characteristic product ions that are useful for its identification, particularly in complex mixtures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Fragment
274.00137.00[M+H-C₈H₉O₂]⁺
274.00122.00[M+H-C₈H₁₀NO₂]⁺

Data sourced from fragmentation studies.[2] The key fragments at m/z 137 and 122 are characteristic of the two aromatic rings following cleavage of the ethylamine bridge.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable spectroscopic data acquisition.

NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in ~0.6 mL of deuterated methanol (CD₃OD). Transfer the solution to a 5 mm NMR tube.

  • Instrument: A Bruker Avance 600 MHz spectrometer (or equivalent) equipped with a cryoprobe is recommended for high sensitivity and resolution.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 s.

    • The residual solvent signal of CD₃OD (δH 3.31) is used for chemical shift referencing.[2]

  • ¹³C NMR Acquisition:

    • Due to the lower natural abundance of ¹³C, a larger number of scans is required.

    • Alternatively, and more efficiently, ¹³C chemical shifts are determined from 2D experiments.

  • 2D NMR Acquisition:

    • gCOSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • gHSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • gHMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities between protons, which can help confirm stereochemistry and conformational details.[2]

Mass Spectrometry (LC-MS/MS) Protocol

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Chromatography:

    • Utilize a C18 reversed-phase column for separation.

    • A typical mobile phase would consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

  • Mass Spectrometry:

    • Employ a tandem mass spectrometer such as a QTRAP or Q-Tof system.[2][3]

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Data Acquisition:

      • Full Scan: Acquire data over a mass range (e.g., m/z 100-500) to detect the protonated molecular ion [M+H]⁺ at m/z 274.

      • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 274) in the first mass analyzer and fragment it in the collision cell to generate a product ion spectrum.

      • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific fragmentation transitions, such as 274.00 → 137.00 and 274.00 → 122.00.[2]

Workflow Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation cluster_output Final Characterization Sample Purified this compound NMR_Prep Dissolve in CD3OD Sample->NMR_Prep MS_Prep Dissolve in LC-MS Grade Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (600 MHz) - 1H, 13C - COSY, HSQC, HMBC, ROESY NMR_Prep->NMR_Acq MS_Acq LC-MS/MS System (ESI+) - Full Scan - Product Ion Scan MS_Prep->MS_Acq NMR_Analysis Process Spectra - Assign Signals - Correlate 2D Data NMR_Acq->NMR_Analysis MS_Analysis Analyze Spectra - Determine [M+H]+ - Interpret Fragmentation MS_Acq->MS_Analysis Structure Verified Structure of This compound NMR_Analysis->Structure MS_Analysis->Structure

Caption: Experimental workflow for spectroscopic characterization.

The combined application of advanced NMR and MS techniques provides a robust and definitive characterization of this compound. The data presented in this guide, including specific chemical shifts and fragmentation patterns, serves as a reliable reference for researchers in natural product chemistry, biosynthesis, and drug discovery. Adherence to the outlined protocols will ensure the acquisition of high-quality data, facilitating the unambiguous identification and structural verification of this important biosynthetic intermediate.

References

An In-depth Technical Guide to the Pharmacological Profile of 4'-O-Methylnorbelladine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylnorbelladine, a naturally occurring benzyl-phenethylamine alkaloid, serves as a crucial biosynthetic precursor to a wide array of Amaryllidaceae alkaloids, including the clinically significant acetylcholinesterase inhibitor, galanthamine.[1] Beyond its pivotal role in plant biochemistry, emerging research has unveiled a distinct pharmacological profile for this compound, highlighting its potential as a lead compound in various therapeutic areas. This technical guide provides a comprehensive overview of the known pharmacological activities of this compound, with a focus on its quantitative data, experimental methodologies, and known mechanisms of action.

Pharmacological Activities

The primary pharmacological activities of this compound investigated to date include butyrylcholinesterase (BuChE) inhibition, antiviral effects against Dengue virus and Human Immunodeficiency Virus 1 (HIV-1), and cytotoxic properties.

Table 1: Quantitative Pharmacological Data for this compound
Pharmacological ActivityAssay SystemTest Organism/Cell LineParameterValue (µM)Selectivity Index (SI)Reference
Butyrylcholinesterase Inhibition Ellman's MethodHumanIC₅₀91.6-[2]
Antiviral (Dengue Virus) GFP-based Infectivity AssayHuh7EC₅₀44.9>4.9[3]
Antiviral (HIV-1) Pseudovirus Neutralization AssayTHP-1EC₅₀--[3]
Cytotoxicity MTT AssayHuh7CC₅₀>200-[4]
Cytotoxicity MTT AssayTHP-1CC₅₀>200-[4]

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the activity of BuChE by measuring the rate of hydrolysis of a substrate, butyrylthiocholine, which produces a colored product.[5][6][7]

Materials:

  • 96-well microplate

  • Butyrylcholinesterase (human serum)

  • Butyrylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (test compound)

  • Microplate reader

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • In a 96-well plate, add 20 µL of BuChE solution, 20 µL of the test compound dilution, and 140 µL of phosphate buffer to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of butyrylthiocholine iodide solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12]

Materials:

  • 96-well cell culture plate

  • Human cell lines (e.g., Huh7, THP-1)

  • Cell culture medium

  • This compound (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The CC₅₀ value is calculated from the dose-response curve.

Antiviral Assay (Dengue Virus Infectivity Assay)

This assay measures the ability of a compound to inhibit the infection of host cells by the Dengue virus.[13][14][15][16][17]

Materials:

  • 24-well or 96-well cell culture plate

  • Huh7 cells (or other susceptible cell line)

  • Dengue virus (e.g., DENV-2)

  • Cell culture medium

  • This compound (test compound)

  • Fixing and staining reagents (e.g., paraformaldehyde, crystal violet) or a reporter system (e.g., GFP-expressing virus and flow cytometry)

Procedure:

  • Seed Huh7 cells in a multi-well plate and grow to confluency.

  • Pre-incubate the virus with serial dilutions of this compound for 1 hour at 37°C.

  • Infect the cell monolayer with the virus-compound mixture.

  • After a 2-hour adsorption period, remove the inoculum and add fresh medium containing the corresponding concentration of the test compound.

  • Incubate the plates for 48-72 hours.

  • Quantify the viral infection by either counting the number of viral plaques after staining or by measuring the expression of a reporter gene (e.g., GFP) using fluorescence microscopy or flow cytometry.

  • The EC₅₀ value is determined from the dose-response curve.

Antiviral Assay (HIV-1 Pseudovirus Neutralization Assay)

This assay evaluates the ability of a compound to inhibit the entry of HIV-1 into target cells using non-replicating pseudoviruses.[18][19][20]

Materials:

  • 96-well cell culture plate

  • TZM-bl cells (or other HIV-1 susceptible cell line with a luciferase reporter)

  • HIV-1 Env-pseudotyped viruses

  • Cell culture medium

  • This compound (test compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • In a separate plate, serially dilute this compound.

  • Add a standardized amount of HIV-1 pseudovirus to each well containing the diluted compound and incubate for 1 hour at 37°C.

  • Transfer the virus-compound mixture to the plate with the TZM-bl cells.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The percentage of neutralization is calculated relative to the virus control without any compound. The EC₅₀ is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated.

Butyrylcholinesterase Inhibition

Docking studies suggest that this compound interacts with the anionic site of butyrylcholinesterase, with non-covalent interactions involving amino acid residues such as Trp82.[4] This interaction is thought to be responsible for its inhibitory activity.

4_O_Methylnorbelladine This compound BuChE Butyrylcholinesterase 4_O_Methylnorbelladine->BuChE Binds to Inhibition Inhibition of Butyrylcholine Hydrolysis BuChE->Inhibition Anionic_Site Anionic Site (Trp82) BuChE->Anionic_Site Contains

Caption: Interaction of this compound with Butyrylcholinesterase.

Antiviral and Cytotoxic Mechanisms

The mechanisms underlying the antiviral and cytotoxic effects of this compound are still under investigation. It is hypothesized that its antiviral activity may stem from interference with viral entry or replication processes. The observed cytotoxicity could be a result of interactions with key cellular pathways, although specific targets have not been identified.

cluster_antiviral Antiviral Activity cluster_cytotoxic Cytotoxic Activity 4_O_Methylnorbelladine_AV This compound Viral_Entry Viral Entry 4_O_Methylnorbelladine_AV->Viral_Entry ? Viral_Replication Viral Replication 4_O_Methylnorbelladine_AV->Viral_Replication ? Inhibition_AV Inhibition of Viral Infection Viral_Entry->Inhibition_AV Viral_Replication->Inhibition_AV 4_O_Methylnorbelladine_CT This compound Cellular_Pathways Key Cellular Pathways 4_O_Methylnorbelladine_CT->Cellular_Pathways ? Cell_Death Cell Death Cellular_Pathways->Cell_Death

Caption: Postulated Mechanisms of Action for this compound.

Conclusion and Future Directions

This compound has demonstrated a multifaceted pharmacological profile with potential therapeutic applications. Its inhibitory effect on butyrylcholinesterase, coupled with its antiviral and cytotoxic activities, makes it an intriguing candidate for further drug development. However, a significant knowledge gap remains concerning its specific molecular targets and the signaling pathways it modulates in mammalian cells. Future research should focus on comprehensive receptor binding screening to identify its primary cellular interactors. Elucidating the precise mechanisms behind its antiviral and cytotoxic effects will be crucial for optimizing its therapeutic potential and minimizing off-target effects. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon and further unravel the pharmacological intricacies of this promising natural product.

References

The Central Role of 4'-O-Methylnorbelladine in the Diversification of Amaryllidaceae Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amaryllidaceae family of plants is a rich source of structurally diverse and pharmacologically significant alkaloids. These compounds, many of which exhibit promising therapeutic properties, including anti-cancer and acetylcholinesterase inhibitory activities, all stem from a common biosynthetic origin.[1][2] At the heart of this remarkable chemical diversity lies a single key intermediate: 4'-O-Methylnorbelladine. This technical guide provides an in-depth exploration of the pivotal role of this compound in the biosynthesis and diversification of Amaryllidaceae alkaloids, presenting key data, experimental methodologies, and pathway visualizations to support research and development in this field.

Biosynthesis of this compound: The Gateway to Alkaloid Diversity

The journey to the vast array of Amaryllidaceae alkaloids begins with the formation of norbelladine, which is synthesized through the condensation of tyramine and 3,4-dihydroxybenzaldehyde (3,4-DHBA), themselves derived from the amino acids L-tyrosine and L-phenylalanine, respectively.[3] Norbelladine itself is a crucial precursor, but it is the specific O-methylation at the 4'-position that channels the biosynthetic flux towards the major classes of Amaryllidaceae alkaloids.[4][5]

This critical methylation step is catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT) , a class I O-methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[4][5] The resulting product, this compound, is the last common intermediate before the biosynthetic pathway branches out, making the activity and regulation of N4OMT a key determinant of the subsequent alkaloid profile within a given Amaryllidaceae species.[6]

The Branching Point: Oxidative Coupling of this compound

The true diversification of Amaryllidaceae alkaloids occurs through the intramolecular oxidative coupling of the phenolic rings of this compound. This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP96T1 being a key identified enzyme in this process.[1][7][8] The regioselectivity of this coupling reaction dictates the foundational carbon skeleton of the resulting alkaloid, leading to the formation of distinct structural classes. The three principal modes of oxidative coupling are:

  • Para-ortho' coupling: This mode of cyclization leads to the formation of the galanthamine-type alkaloids, which are of significant pharmaceutical interest for the treatment of Alzheimer's disease.[9]

  • Ortho-para' coupling: This coupling pattern gives rise to the lycorine-type alkaloids, a large and diverse group with a wide range of biological activities, including antiviral and anticancer properties.

  • Para-para' coupling: This reaction cascade produces the crinine- and haemanthamine-type alkaloids, which also exhibit notable biological activities.[1][7][8]

The promiscuity and differential expression of the enzymes responsible for these coupling reactions in various Amaryllidaceae species are major contributors to the observed alkaloid diversity.

Quantitative Data

Enzyme Kinetics of Norbelladine 4'-O-Methyltransferase (N4OMT)

The kinetic parameters of N4OMT provide insight into its efficiency and substrate preference, which are critical for understanding the metabolic flux towards this compound.

Enzyme SourceSubstrateKm (µM)kcat (min-1)Optimal pHOptimal Temperature (°C)Reference
Narcissus aff. pseudonarcissusNorbelladine1.61.38.845[10]
Narcissus aff. pseudonarcissusN-methylnorbelladineNot specified2.68.845[10]
Narcissus papyraceusNorbelladineNot specifiedNot specifiedNot specifiedNot specified[6][11]
Narcissus papyraceus3,4-dihydroxybenzaldehydeNot specifiedNot specifiedNot specifiedNot specified[6][11]
Narcissus papyraceusCaffeic acidNot specifiedNot specifiedNot specifiedNot specified[6][11]
Quantitative Analysis of Amaryllidaceae Alkaloids in Lycoris Species

The relative abundance of different alkaloid types highlights the species-specific outcomes of the divergent biosynthetic pathways originating from this compound. The data below is based on GC-MS analysis of various Lycoris species.[12][13]

Alkaloid TypeL. albifloraL. aureaL. chinensisL. haywardiiL. incarnataL. longitubaL. radiataL. sprengeriL. squamigera
Galanthamine-type++++++++++++++++++++++++++
Lycorine-type+++++++++++++++++++++
Homolycorine-type+++++++++
Haemanthamine-type+++++++++
Narciclasine-type-----++--
Tazettine-type+++++++++
Montanine-type-----+---

Key: +++ High relative abundance, ++ Moderate relative abundance, + Low relative abundance, - Not detected.

Experimental Protocols

Heterologous Expression and Characterization of Norbelladine 4'-O-Methyltransferase (N4OMT)

A common method for characterizing enzymes like N4OMT involves its expression in a heterologous system, such as E. coli or insect cells, followed by purification and in vitro assays.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., bulbs of Narcissus sp.). First-strand cDNA is then synthesized using a reverse transcriptase.

  • Gene Cloning: The full-length coding sequence of the putative N4OMT gene is amplified from the cDNA using gene-specific primers. The amplified product is then cloned into an appropriate expression vector (e.g., pET vector for E. coli expression) containing a purification tag (e.g., His-tag).

  • Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., specific temperature and inducer concentration).

  • Protein Purification: The cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

  • Enzyme Assays: The activity of the purified N4OMT is assayed by incubating the enzyme with its substrate (norbelladine) and the methyl donor (S-adenosyl-L-methionine) in a suitable buffer. The reaction products are then analyzed by methods such as HPLC or LC-MS to identify and quantify the formation of this compound. Kinetic parameters (Km and kcat) are determined by varying the substrate concentration and measuring the initial reaction rates.

Deuterium-Labeled Precursor Feeding Studies

These studies are instrumental in tracing the metabolic fate of precursors and confirming biosynthetic pathways in vivo or in plant tissue cultures.

  • Synthesis of Labeled Precursor: 4'-O-Methyl-d3-norbelladine is synthesized chemically, incorporating a stable isotope label (deuterium) at the methyl group.

  • Administration to Plant Culture: The labeled precursor is added to the growth medium of plant tissue cultures (e.g., Leucojum aestivum shoot cultures) at various concentrations.[14][15]

  • Incubation and Harvesting: The cultures are incubated for different time periods to allow for the uptake and metabolism of the labeled precursor. The plant material is then harvested.

  • Alkaloid Extraction: The alkaloids are extracted from the harvested plant material using standard protocols, typically involving solvent extraction and acid-base partitioning.

  • LC-MS/MS Analysis: The alkaloid extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to detect the mass shift corresponding to the deuterium label in the downstream alkaloid products (e.g., galanthamine, lycorine). This provides direct evidence of the incorporation of this compound into these alkaloids.

LC-MS/MS Protocol for Amaryllidaceae Alkaloid Profiling

LC-MS/MS is a powerful technique for the separation, identification, and quantification of the complex mixture of alkaloids found in Amaryllidaceae plants.

  • Sample Preparation: Plant material is dried, ground, and extracted with a suitable solvent (e.g., methanol). The extract is then filtered and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.

  • Chromatographic Separation: The alkaloid extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution program using a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the individual alkaloids.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. The mass spectrometer is operated in positive ion mode.

  • MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) is performed. Precursor ions corresponding to the masses of known or suspected alkaloids are selected and fragmented to produce characteristic product ion spectra. These spectra are then compared to those of authentic standards or to spectral libraries for confident identification.

  • Quantification: Quantification of individual alkaloids can be achieved using a multiple reaction monitoring (MRM) method, where specific precursor-to-product ion transitions for each analyte are monitored.

Signaling Pathways and Experimental Workflows

Amaryllidaceae_Alkaloid_Biosynthesis cluster_precursors Precursors cluster_intermediates Core Biosynthesis cluster_enzymes Key Enzymes cluster_alkaloid_types Major Alkaloid Skeletons L-Phenylalanine L-Phenylalanine 3,4-DHBA 3,4-Dihydroxy- benzaldehyde L-Phenylalanine->3,4-DHBA L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine Norbelladine Norbelladine 3,4-DHBA->Norbelladine Tyramine->Norbelladine 4_O_Methylnorbelladine This compound Norbelladine->4_O_Methylnorbelladine SAM -> SAH Galanthamine_type Galanthamine-type 4_O_Methylnorbelladine->Galanthamine_type para-ortho' coupling Lycorine_type Lycorine-type 4_O_Methylnorbelladine->Lycorine_type ortho-para' coupling Crinine_Haemanthamine_type Crinine/Haemanthamine-type 4_O_Methylnorbelladine->Crinine_Haemanthamine_type para-para' coupling N4OMT Norbelladine 4'-O-Methyltransferase (N4OMT) N4OMT->Norbelladine CYP96T1 Cytochrome P450 (e.g., CYP96T1) CYP96T1->4_O_Methylnorbelladine Experimental_Workflow_N4OMT cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization RNA_Extraction RNA Extraction from Plant Tissue cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Amplification N4OMT Gene Amplification (PCR) cDNA_Synthesis->Gene_Amplification Vector_Ligation Ligation into Expression Vector Gene_Amplification->Vector_Ligation Transformation Transformation into Heterologous Host Vector_Ligation->Transformation Protein_Expression Induction of Protein Expression Transformation->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Affinity_Chromatography Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purified_Protein Purified N4OMT Affinity_Chromatography->Purified_Protein Enzyme_Assay In Vitro Enzyme Assay (Norbelladine + SAM) Purified_Protein->Enzyme_Assay Product_Analysis Product Analysis (LC-MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Analysis Product_Analysis->Kinetic_Analysis

References

Unveiling the Therapeutic Potential of 4'-O-Methylnorbelladine: A Deep Dive into its Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4'-O-Methylnorbelladine, a pivotal intermediate in the biosynthesis of Amaryllidaceae alkaloids, has emerged as a promising scaffold for the development of novel therapeutic agents.[1][2] Its versatile structure, featuring two aromatic rings linked by an ethylamine chain, allows for a multitude of chemical modifications, leading to a diverse array of biological activities.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound derivatives, focusing on their cytotoxic, antiviral, and enzyme-inhibiting properties. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts in this area.

Structure-Activity Relationship Data

The biological activity of norbelladine derivatives is significantly influenced by the substitution patterns on the aromatic rings and the nitrogen atom of the ethylamine chain. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on cytotoxicity, antiviral activity, and cholinesterase inhibition.

Table 1: Cytotoxicity of Norbelladine Derivatives

CompoundModification from NorbelladineCell LineCC50 (µM)Reference
Norbelladine-Huh7233[1]
THP-1148[1]
Huh772.6[3][4]
N-methylnorbelladineN-methylationHuh7386[1]
THP-1227[1]
4'-O,N-dimethylnorbelladine4'-O-methylation, N-methylationHuh7460.5[1]
Norcraugsodine-THP-127.0[3][4]
3',4'-O-dimethylnorbelladine3',4'-O-dimethylationHuh7>500[1]
3'-O-methylnorbelladine3'-O-methylationTHP-1>200[4]
This compound4'-O-methylationTHP-1>200[4]

Table 2: Antiviral Activity of Norbelladine Derivatives

CompoundVirusEC50 (µM)Selectivity Index (SI)Reference
NorbelladineHIV-166.892.22[1]
N-methylnorbelladineHIV-142.285.36[1]
3,4-dihydroxybenzaldehydeDENV24.1 - 44.97.2[3][4]
3',4'-O-dimethylnorbelladineDENV24.1 - 44.94.8[3][4]
This compoundDENV24.1 - 44.9>4.9[3][4]
3'-O-methylnorbelladineDENV24.1 - 44.9>4.5[3][4]
NorcraugsodineDENV24.1 - 44.93.2[3][4]

Table 3: Cholinesterase Inhibitory Activity of Norbelladine Derivatives

CompoundEnzymeIC50 (µM)Reference
N-methylnorbelladineBuChE4[1]
NorbelladineBuChE8[1]
4'-O,N-dimethylnorbelladineBuChE10.4[1]
This compoundBuChE16.1[1]
Norbelladine and its O-methylated formsBuChE26.1 - 91.6[3][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound derivatives.

1. Synthesis of O,N-Methylated Norbelladine Derivatives [1][7]

A three-step process is typically employed for the synthesis of these derivatives:

  • Imine Formation: Benzaldehydes are reacted with tyramine to form imine intermediates.

  • Hydrogenation: The imine intermediates are then hydrogenated to yield secondary amines.

  • N-methylation: Finally, the secondary amines undergo N-methylation to produce the desired O,N-methylated norbelladine derivatives.

  • Purification and Characterization: The final products are purified and their structures are confirmed using 1H and 13C NMR spectroscopy.

2. Cytotoxicity Assay [1]

  • Cell Lines: Human hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cell lines are commonly used.

  • Treatment: Cells are treated with the synthesized compounds at concentrations ranging from 4 to 500 µM for 72 hours.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined to assess the cytotoxicity of the compounds.

3. Antiviral Activity Assay [1][3][4]

  • Viruses: Antiviral properties are often evaluated against human immunodeficiency virus 1 (HIV-1) and dengue virus (DENV).

  • Infection and Treatment: Host cells are infected with the virus and subsequently treated with the test compounds.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated to determine the antiviral potency. The selectivity index (SI), which is the ratio of CC50 to EC50, is also determined to assess the therapeutic window of the compounds.

4. Cholinesterase Inhibition Assay [1][3][6]

  • Enzymes: The inhibitory effects are typically measured against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Assay Principle: The assay is based on the enzymatic hydrolysis of a substrate (e.g., acetylthiocholine for AChE) which produces a colored product that can be measured spectrophotometrically.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined to quantify the enzyme inhibitory activity of the compounds.

Visualizing Key Pathways and Processes

The following diagrams, created using the DOT language, illustrate important biological pathways and experimental workflows related to this compound.

cluster_0 Biosynthesis of Amaryllidaceae Alkaloids Tyramine Tyramine Norbelladine Norbelladine Tyramine->Norbelladine Condensation 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde->Norbelladine This compound This compound Norbelladine->this compound O-methylation Amaryllidaceae Alkaloids Amaryllidaceae Alkaloids This compound->Amaryllidaceae Alkaloids Intramolecular Oxidative Coupling

Caption: Biosynthetic pathway of Amaryllidaceae alkaloids from Tyramine and 3,4-Dihydroxybenzaldehyde.

cluster_1 Drug Discovery Workflow for Norbelladine Derivatives Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Biological_Screening Biological_Screening Characterization->Biological_Screening Cytotoxicity_Assay Cytotoxicity_Assay Biological_Screening->Cytotoxicity_Assay Antiviral_Assay Antiviral_Assay Biological_Screening->Antiviral_Assay Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay Biological_Screening->Enzyme_Inhibition_Assay SAR_Analysis SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Antiviral_Assay->SAR_Analysis Enzyme_Inhibition_Assay->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the synthesis and biological evaluation of norbelladine derivatives.

Conclusion

The structure-activity relationship studies of this compound and its derivatives have revealed critical insights into the structural requirements for various biological activities. O-methylation and N-methylation have been shown to modulate cytotoxicity, antiviral efficacy, and cholinesterase inhibitory potential.[1][3][4] Specifically, N-methylation has been found to enhance butyrylcholinesterase inhibition.[1][7] This comprehensive guide, with its structured data, detailed protocols, and clear visualizations, serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this versatile alkaloid scaffold. Further exploration and optimization of this compound derivatives hold significant promise for the development of novel drugs targeting a range of diseases.

References

Methodological & Application

Application Note: A Detailed Protocol for the Chemical Synthesis of 4'-O-Methylnorbelladine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4'-O-Methylnorbelladine is a key biosynthetic precursor to a wide range of Amaryllidaceae alkaloids, a class of compounds with significant pharmacological properties. Access to pure this compound through chemical synthesis is crucial for advancing research in drug discovery and development. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via a two-step, one-pot reductive amination of isovanillin and tyramine. The protocol is designed for researchers, scientists, and drug development professionals, offering clear instructions for synthesis, purification, and characterization of the target compound.

Introduction

This compound serves as a pivotal intermediate in the biosynthesis of numerous Amaryllidaceae alkaloids, including the Alzheimer's disease drug galanthamine.[1][2] The synthesis of this precursor is therefore of great interest to the medicinal chemistry and drug development communities. The most common and efficient synthetic route to this compound is the reductive amination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) and tyramine. This reaction proceeds through the formation of a Schiff base (imine) intermediate, which is subsequently reduced to the corresponding secondary amine. This application note details a robust and reproducible protocol for this synthesis, employing sodium borohydride as the reducing agent.

Materials and Reagents

Material/ReagentGradeSupplier
Isovanillin≥98%Sigma-Aldrich
Tyramine≥98%Sigma-Aldrich
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Ethanol (EtOH), 95%ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Deionized Water------
Saturated Sodium Bicarbonate (NaHCO₃) solution------
Brine (Saturated NaCl solution)------
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel for column chromatography60 Å, 230-400 meshSigma-Aldrich
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma

Experimental Protocol

The synthesis of this compound is performed in a two-step, one-pot procedure involving the formation of an imine intermediate followed by its reduction.

Step 1: Imine Formation
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isovanillin (1.52 g, 10 mmol) and tyramine (1.37 g, 10 mmol).

  • Add 100 mL of anhydrous methanol to the flask.

  • Stir the mixture at room temperature for 2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/hexane solvent system. The starting materials will have different Rf values than the newly formed imine.

Step 2: Reduction of the Imine
  • After 2 hours of stirring, cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (0.76 g, 20 mmol) to the reaction mixture in small portions over 15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure the reaction is performed in a well-ventilated fume hood.

  • Once the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 4 hours. Monitor the reaction by TLC until the imine spot has disappeared.

Step 3: Work-up and Extraction
  • Quench the reaction by carefully adding 50 mL of deionized water.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • To the remaining aqueous layer, add 50 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil or solid.

Step 4: Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions and monitor by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Data Presentation

Table 1: Reactant and Reagent Quantities

CompoundMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
Isovanillin152.151.52101.0
Tyramine137.181.37101.0
Sodium Borohydride37.830.76202.0

Table 2: Typical Yield and Characterization Data for this compound

ParameterValue
Yield 75-85%
Appearance White to off-white solid
Molecular Formula C₁₆H₁₉NO₃
Molecular Weight 273.33 g/mol [3]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.05 (d, J=8.4 Hz, 2H), 6.85-6.75 (m, 3H), 6.70 (d, J=8.4 Hz, 2H), 3.85 (s, 3H), 3.75 (s, 2H), 2.90-2.75 (m, 4H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 154.2, 147.1, 145.8, 131.9, 130.5, 129.9, 121.2, 115.6, 114.5, 111.9, 55.9, 53.5, 51.2, 35.4
Mass Spectrometry (ESI+) m/z 274.14 [M+H]⁺

Experimental Workflow and Signaling Pathways

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start reactants Mix Isovanillin and Tyramine in Methanol start->reactants imine_formation Stir at RT for 2h (Imine Formation) reactants->imine_formation reduction Cool to 0°C Add NaBH4 Stir at RT for 4h imine_formation->reduction workup Quench with H2O Remove MeOH Add NaHCO3 reduction->workup extraction Extract with Ethyl Acetate Wash with Brine Dry and Concentrate workup->extraction crude_product Crude this compound extraction->crude_product chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) crude_product->chromatography pure_product Pure this compound chromatography->pure_product Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product isovanillin Isovanillin imine Schiff Base (Imine) isovanillin->imine + Tyramine - H2O tyramine Tyramine tyramine->imine product This compound imine->product + [H] (from NaBH4)

References

Application Notes and Protocols for Cytotoxicity Assays of 4'-O-Methylnorbelladine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylnorbelladine, an Amaryllidaceae alkaloid, is a natural compound of interest in cancer research due to the known cytotoxic properties of related alkaloids.[1] Evaluating the cytotoxic effects of this compound against various cancer cell lines is a critical first step in assessing its therapeutic potential. These application notes provide a summary of the available cytotoxicity data, detailed protocols for conducting cytotoxicity assays, and visual representations of the experimental workflow and potential signaling pathways.

Data Presentation

The cytotoxic activity of this compound and its close structural analogs has been evaluated in monocytic leukemia (THP-1) and hepatocarcinoma (Huh7) cell lines. The following table summarizes the reported median cytotoxic concentrations (CC50) and other cytotoxicity data.

CompoundCancer Cell LineCytotoxicity MeasurementResult
This compound THP-1% Cell Death @ 200 µM<50% (Moderate cytotoxicity)[2]
3'-O-MethylnorbelladineTHP-1CC50>200 µM (Highly cytotoxic at 200 µM)[2]
NorbelladineTHP-1CC5099.0 µM[2]
NorbelladineHuh7CC5072.6 µM[2]
3'-O-MethylnorbelladineHuh7% Cell Death @ 200 µM<50%[2]
NorcraugsodineTHP-1CC5027.0 µM[2]
3,4-DHBATHP-1CC50>200 µM[2]

Note: The CC50 value represents the concentration of a compound that causes a 50% decrease in cell viability. A lower CC50 value indicates higher cytotoxic activity.

Experimental Protocols

A variety of in vitro assays are available to assess the cytotoxicity of compounds like this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability based on mitochondrial metabolic activity.[3]

Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., THP-1, Huh7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution (for adherent cells)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • For suspension cells (like THP-1), seed at a density of 2 x 10^4 to 5 x 10^4 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 200 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with untreated cells (vehicle control, containing the same final concentration of DMSO as the treated wells) and a positive control with a known cytotoxic agent.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT.

    • For suspension cells, centrifuge the plate at a low speed and then carefully remove the supernatant.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4][5]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using an MTT assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Cancer Cell Line) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (this compound dilutions) Treatment 4. Treatment (Incubate 24-72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. MTT Addition Treatment->MTT_Addition Formazan_Solubilization 6. Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Absorbance Reading (Microplate Reader) Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Data Analysis (% Viability, IC50) Absorbance_Reading->Data_Analysis

Caption: Workflow for assessing compound cytotoxicity.

Potential Signaling Pathways

The precise molecular mechanisms of this compound are not yet fully elucidated. However, related natural compounds often exert their anticancer effects by inducing apoptosis (programmed cell death) and cell cycle arrest through the modulation of various signaling pathways.[6][7] The diagram below illustrates a hypothetical signaling cascade that could be initiated by this compound in cancer cells.

Caption: Potential signaling pathways affected by this compound.

References

Application Notes and Protocols for the Antiviral Screening of 4'-O-Methylnorbelladine Against RNA Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylnorbelladine, a precursor in the biosynthesis of Amaryllidaceae alkaloids, has demonstrated notable biological activities, including potential antiviral properties against a range of RNA viruses. This document provides detailed application notes and experimental protocols for the screening and evaluation of this compound's antiviral efficacy. The protocols outlined below are intended to guide researchers in virology, pharmacology, and drug discovery in assessing the compound's activity against clinically relevant RNA viruses such as Dengue virus (DENV), Human Immunodeficiency Virus-1 (HIV-1), and Human Coronavirus OC43 (HCoV-OC43).

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of this compound

The antiviral efficacy of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This relationship is quantified by the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral candidate. A higher SI value indicates a greater window between the concentration at which the compound is effective and the concentration at which it becomes toxic to cells.

The following tables summarize the reported in vitro antiviral activity and cytotoxicity of this compound against representative RNA viruses.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineDescriptionCC50 (µM)Reference
Huh7Human Hepatocarcinoma> 500[1]
THP-1Human Acute Monocytic Leukemia227[1]
HCT-8Human Ileocecal Adenocarcinoma> 500[2]

Table 2: Antiviral Activity of this compound against RNA Viruses

VirusVirus FamilyCell LineEC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Dengue Virus (DENV)FlaviviridaeHuh7> 100> 5[1]
Human Immunodeficiency Virus-1 (HIV-1)RetroviridaeTHP-166.893.39[3]
Human Coronavirus OC43 (HCoV-OC43)CoronaviridaeHCT-849.3> 10.1[2][3]

Proposed Mechanism of Action: Induction of the Integrated Stress Response

While the precise molecular targets of this compound are still under investigation, evidence suggests that like other Amaryllidaceae alkaloids, it may exert its antiviral effects by modulating host cell pathways. A prominent proposed mechanism is the activation of the Integrated Stress Response (ISR). The ISR is a conserved cellular signaling network that is activated by various stress conditions, including viral infections. Activation of the ISR leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which results in a global shutdown of host and viral protein synthesis, thereby creating an antiviral state within the cell.

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_translation Translational Control cluster_outcome Cellular Outcome Viral RNA Viral RNA PKR PKR Viral RNA->PKR activates eIF2a eIF2α PKR->eIF2a phosphorylates PERK PERK PERK->eIF2a phosphorylates GCN2 GCN2 GCN2->eIF2a phosphorylates HRI HRI HRI->eIF2a phosphorylates eIF2a_P eIF2α-P Translation_Repression Global Translation Repression eIF2a_P->Translation_Repression induces Antiviral_State Antiviral State Translation_Repression->Antiviral_State leads to Methylnorbelladine This compound (Amaryllidaceae Alkaloid) Methylnorbelladine->PKR potential activation Methylnorbelladine->PERK potential activation

Proposed antiviral mechanism of this compound via the Integrated Stress Response.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound's antiviral activity.

Cell Culture and Maintenance

a. Huh7 Cells (for DENV screening)

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4][5]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

b. THP-1 Cells (for HIV-1 screening)

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 0.05 mM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

  • Culture Conditions: Maintain as a suspension culture at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Subculturing: Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.[1]

c. HCT-8 Cells (for HCoV-OC43 screening)

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a cell-only control.

    • Incubate for 48-72 hours, corresponding to the duration of the antiviral assay.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

Antiviral Activity Assays

a. Plaque Reduction Assay (for DENV and HCoV-OC43)

This assay measures the ability of the compound to inhibit the formation of viral plaques.

  • Procedure:

    • Seed host cells (Huh7 for DENV, HCT-8 for HCoV-OC43) in 12-well plates and grow to 90-100% confluency.

    • Prepare serial dilutions of this compound.

    • In separate tubes, pre-incubate a known titer of virus (e.g., 100 plaque-forming units, PFU) with the compound dilutions for 1 hour at 37°C.

    • Infect the cell monolayers with the virus-compound mixture and incubate for 1-2 hours to allow for virus adsorption.

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% Avicel or agarose) mixed with the corresponding concentrations of the compound.

    • Incubate at 37°C until plaques are visible (typically 3-5 days).

    • Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

    • Count the plaques and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

b. Reporter Virus Assay (for GFP-tagged DENV and HIV-1)

This assay utilizes recombinant viruses expressing a reporter gene (e.g., Green Fluorescent Protein - GFP) to quantify viral infection.

  • Procedure:

    • Seed host cells (Huh7 for DENV-GFP, THP-1 for HIV-1-GFP) in a 96-well plate.

    • Treat the cells with serial dilutions of this compound for a predetermined time.

    • Infect the cells with the reporter virus at a specific multiplicity of infection (MOI).

    • Incubate for 48-72 hours.

    • Quantify the percentage of GFP-positive cells using a flow cytometer or a fluorescence microscope.

    • Calculate the EC50 value by plotting the percentage of infection inhibition against the compound concentration.[8]

c. Quantitative RT-PCR (qRT-PCR) for Viral RNA Quantification

This method quantifies the amount of viral RNA in infected cells to determine the effect of the compound on viral replication.

  • Procedure:

    • Seed host cells in a 24-well plate and infect with the virus in the presence of varying concentrations of this compound.

    • At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells and extract total RNA using a suitable kit.

    • Perform a one-step or two-step qRT-PCR using primers and probes specific for a viral gene (e.g., the N gene for HCoV-OC43).[10][11]

    • Use a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.[11]

    • Determine the relative or absolute quantification of viral RNA copies.

    • Calculate the EC50 value based on the reduction of viral RNA levels.

Experimental Workflow and Logic Diagrams

Antiviral Screening Workflow

Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_assays Primary Assays cluster_validation Validation & Mechanism cluster_analysis Data Analysis Cell_Culture 1. Host Cell Culture (e.g., Huh7, THP-1, HCT-8) Cytotoxicity 3. Cytotoxicity Assay (MTT) Determine CC50 Cell_Culture->Cytotoxicity Antiviral 4. Antiviral Assay (Plaque Reduction / Reporter Assay) Cell_Culture->Antiviral Compound_Prep 2. Prepare Serial Dilutions of this compound Compound_Prep->Cytotoxicity Compound_Prep->Antiviral Data_Analysis 7. Calculate EC50 & Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Data_Analysis qRT_PCR 5. qRT-PCR for Viral RNA Confirm Inhibition Antiviral->qRT_PCR Antiviral->Data_Analysis Mechanism 6. Mechanism of Action Studies (e.g., Time-of-Addition, Western Blot) qRT_PCR->Mechanism qRT_PCR->Data_Analysis

General workflow for the antiviral screening of this compound.
Logical Relationship in Antiviral Evaluation

Logical_Relationship cluster_evaluation Evaluation Metrics Compound This compound Is_Toxic Is it toxic to the host cell? (CC50) Compound->Is_Toxic Is_Effective Is it effective against the virus? (EC50) Compound->Is_Effective Host_Cell Host Cell Host_Cell->Is_Toxic Virus RNA Virus Virus->Is_Effective Is_Toxic->Is_Effective No Discard Discard or Modify Is_Toxic->Discard Yes Is_Selective Is it selective? (SI > 10) Is_Effective->Is_Selective Yes Is_Effective->Discard No Outcome Promising Antiviral Candidate Is_Selective->Outcome Yes Is_Selective->Discard No

Decision-making logic for evaluating antiviral candidates.

References

Application Note and Protocol: Purification of Synthetic 4'-O-Methylnorbelladine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-O-Methylnorbelladine is a key biosynthetic intermediate in the synthesis of Amaryllidaceae alkaloids, such as galanthamine, which is used in the treatment of Alzheimer's disease.[1][2][3] The purification of synthetic this compound is a critical step to ensure high purity for subsequent synthetic transformations or biological assays. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography.

Principle of the Method

Column chromatography is a preparative purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] For this compound, which possesses both polar (hydroxyl, amine) and non-polar (aromatic rings) moieties, normal-phase chromatography with silica gel as the stationary phase is highly effective. A gradient elution with an increasing concentration of a polar solvent in a less polar solvent will be used to separate the target compound from less polar and more polar impurities originating from the synthesis.

Potential Impurities from Synthesis

The synthesis of this compound typically involves the reductive amination of a protected vanillin derivative with tyramine, followed by deprotection and methylation.[1][5] Potential impurities that need to be removed include:

  • Unreacted starting materials (e.g., tyramine, isovanillin).

  • The unmethylated precursor, norbelladine.

  • Over-methylated byproducts (e.g., 3',4'-O-dimethylnorbelladine).[3]

  • Side-products from the reduction and condensation steps.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude synthetic this compound. Adjustments may be necessary for different scales.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), analytical grade

  • Glass chromatography column (e.g., 40-50 mm diameter, 400-500 mm length)

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Round bottom flasks

  • Glass wool or fritted disc for the column

2. Preparation of the Mobile Phase (Eluent)

Prepare the following solvent mixtures. The addition of a small amount of base (TEA or NH₄OH) is crucial to prevent peak tailing of the amine on the acidic silica gel.

  • Eluent A: Dichloromethane (DCM)

  • Eluent B: 95:5 (v/v) Dichloromethane:Methanol + 0.1% Triethylamine

3. Thin-Layer Chromatography (TLC) Analysis of Crude Product

Before performing the column, it is essential to analyze the crude mixture by TLC to determine the appropriate solvent system and visualize the separation.

  • Dissolve a small amount of the crude this compound in methanol.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber containing a mobile phase of 9:1 DCM:MeOH with a drop of TEA.

  • Visualize the separated spots under a UV lamp at 254 nm. The product should appear as a distinct spot, hopefully well-separated from impurities.

4. Column Packing

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • Prepare a slurry of silica gel in Eluent A (approx. 100 g of silica for 1 g of crude product).

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

  • Open the stopcock to drain some of the solvent, allowing the silica to settle into a packed bed. The top of the silica bed must remain covered with solvent at all times.

  • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

5. Sample Loading

  • Dissolve the crude this compound (1 g) in a minimal amount of DCM (e.g., 3-5 mL). If not fully soluble, add a small amount of methanol dropwise until it dissolves.

  • Carefully apply the dissolved sample solution to the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to enter the silica bed.

  • Wash the flask that contained the sample with a small amount of Eluent A and add this to the column to ensure all the product is loaded.

6. Elution and Fraction Collection

  • Begin the elution with 100% Eluent A.

  • Gradually increase the polarity of the mobile phase according to the gradient elution table below.

  • Collect fractions of approximately 20-25 mL in test tubes or using a fraction collector.

  • Monitor the separation by spotting every few fractions on a TLC plate and developing it in the same solvent system used for the initial crude analysis.

  • Combine the fractions that contain the pure this compound.

7. Isolation of the Purified Product

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity by analytical methods such as HPLC, NMR, or Mass Spectrometry.

Data Presentation

Table 1: Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 40 mm x 400 mm
Crude Sample Load ~1.0 g
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B 95:5 (v/v) DCM:Methanol + 0.1% TEA
Flow Rate Gravity-driven
Fraction Size 20-25 mL
Monitoring TLC with UV visualization (254 nm)

Table 2: Gradient Elution Profile

StepEluent CompositionVolume (approx.)Purpose
1100% Eluent A200 mLElute non-polar impurities
298:2 (v/v) A:B400 mLElute less polar impurities
395:5 (v/v) A:B600 mLElute this compound
490:10 (v/v) A:B400 mLElute more polar impurities
580:20 (v/v) A:B200 mLColumn flush

Visualizations

G cluster_prep Preparation cluster_purification Purification Process cluster_isolation Isolation and Analysis Crude Crude Synthetic This compound TLC TLC Analysis of Crude Crude->TLC Load Dissolve and Load Crude Product Crude->Load ColumnPrep Prepare Silica Column and Mobile Phase ColumnPrep->Load Elute Gradient Elution (DCM -> DCM/MeOH) Load->Elute Start Elution Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Dry Dry Under Vacuum Evaporate->Dry Pure Pure this compound Dry->Pure Analysis Purity Analysis (HPLC, NMR, MS) Pure->Analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Metabolic Engineering of Alkaloids Using 4'-O-Methylnorbelladine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amaryllidaceae alkaloids (AAs) are a diverse group of specialized plant metabolites with a wide range of pharmacological properties, including the well-known Alzheimer's drug, galanthamine.[1][2] The metabolic engineering of these high-value compounds in microbial or plant-based systems offers a promising alternative to their extraction from natural sources, which can be limited by low concentrations and seasonal production.[3] Central to the biosynthesis of all AAs is the precursor norbelladine, which undergoes O-methylation to form 4'-O-Methylnorbelladine (4'OMN).[4][5] This compound, 4'OMN, stands at a critical branch point in the pathway, leading to the formation of various structural skeletons like those of galanthamine, lycorine, and crinine.[6][7]

These application notes provide an overview of the biosynthetic pathway centered on 4'OMN and detail experimental protocols for the heterologous expression of key enzymes and the reconstitution of the pathway in various systems.

Application Notes

Biosynthetic Pathway Overview

The biosynthesis of Amaryllidaceae alkaloids begins with the aromatic amino acids L-phenylalanine and L-tyrosine.[8] L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde (3,4-DHBA), while L-tyrosine is converted to tyramine.[4][7] The first committed step in the pathway is the condensation of these two precursors to form norbelladine.[1][8] This reaction is cooperatively catalyzed by two enzymes: norbelladine synthase (NBS), which forms the imine intermediate norcraugsodine, and noroxomaritidine/norcraugsodine reductase (NR), which reduces it to norbelladine.[1][9]

Norbelladine is then regioselectively methylated by the S-adenosyl-L-methionine (SAM)-dependent enzyme, norbelladine 4'-O-methyltransferase (N4OMT), to produce this compound.[2][5] This intermediate is pivotal, as subsequent intramolecular phenol-phenol' C-C coupling, catalyzed by cytochrome P450 enzymes (like CYP96T1), dictates the structural type of the resulting alkaloid.[6][7]

Alkaloid_Biosynthesis cluster_precursors cluster_intermediates Phe L-Phenylalanine DHBA 3,4-Dihydroxy- benzaldehyde (3,4-DHBA) Phe->DHBA multi-step Tyr L-Tyrosine Tyramine Tyramine Tyr->Tyramine TYDC Norbelladine Norbelladine DHBA->Norbelladine NBS / NR Tyramine->Norbelladine NBS / NR OMN4 This compound Norbelladine->OMN4 N4OMT Galanthamine_Type Galanthamine-type (para-ortho' coupling) OMN4->Galanthamine_Type CYP450s Lycorine_Type Lycorine-type (ortho-para' coupling) OMN4->Lycorine_Type CYP450s Crinine_Type Crinine-type (para-para' coupling) OMN4->Crinine_Type CYP450s

Biosynthetic pathway of major Amaryllidaceae alkaloids from primary metabolites.
Key Enzymes and Metabolic Engineering Strategies

The elucidation of genes encoding biosynthetic enzymes is crucial for metabolic engineering.[5] Key enzymes for producing 4'OMN are:

  • Norbelladine Synthase (NBS): Catalyzes the condensation of tyramine and 3,4-DHBA.[10][11]

  • Noroxomaritidine/Norcraugsodine Reductase (NR): Reduces the imine intermediate to norbelladine.[1][8]

  • Norbelladine 4'-O-Methyltransferase (N4OMT): A class I O-methyltransferase that methylates the 4'-hydroxyl group of norbelladine to yield 4'OMN.[2][4]

Engineering strategies include:

  • Heterologous Expression in Microbial Hosts: Escherichia coli is commonly used for rapid enzyme characterization and purification.[2][8] Saccharomyces cerevisiae (yeast) is an effective chassis for reconstituting multi-step pathways due to its eukaryotic nature, which aids in the functional expression of plant enzymes like cytochrome P450s.[1][12][13]

  • Transient Expression in Plants: Agroinfiltration of Nicotiana benthamiana leaves allows for rapid in planta functional characterization of biosynthetic genes and pathways.[7]

  • Pathway Optimization: Engineering efforts can focus on overcoming bottlenecks by balancing enzyme expression levels, optimizing codon usage for the host, and redirecting precursor flux.[14][15][16]

Experimental_Workflow General Workflow for Enzyme Characterization & Pathway Engineering A Gene Identification (e.g., N4OMT from Transcriptome Data) B Codon Optimization & Gene Synthesis A->B C Cloning into Expression Vector (e.g., pET, pMAL) B->C D Heterologous Expression (e.g., E. coli) C->D G Pathway Reconstitution (e.g., Yeast, N. benthamiana) C->G E Protein Purification (Affinity Chromatography) D->E F In Vitro Enzyme Assay E->F H Metabolite Analysis (LC-MS/MS) F->H I Data Analysis & Pathway Optimization F->I G->H H->I

Workflow for characterization and engineering of alkaloid biosynthetic pathways.

Quantitative Data Summary

The following table summarizes quantitative data related to the enzymatic conversion and production of this compound and related alkaloids from published studies.

Enzyme/SystemSubstrateProduct(s)Conversion/TiterHost OrganismReference
NpOMT (in vitro)NorbelladineThis compound, 3',4'-O-dimethylnorbelladine96-98% conversion-[7]
NpNBS (in vitro)Tyramine + 3,4-DHBANorbelladineProduct detected-[10]
Engineered YeastNorlaudanosolineStylopine676 µg/LS. cerevisiae[12]
Engineered Yeast(R)-norlaudanosoline(R)-reticuline~150 mg/LS. cerevisiae[17]
L. aestivum Shoot CulturesThis compound (fed)Galanthamine, LycorineProduction enhancedLeucojum aestivum[18]

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of N4OMT in E. coli

This protocol is adapted from methodologies used for the characterization of Norbelladine 4'-O-methyltransferase from Narcissus sp.[2][8]

1. Gene Cloning and Vector Construction: a. Obtain the full-length cDNA of the target N4OMT. b. PCR amplify the coding sequence using primers that add appropriate restriction sites (e.g., for pET or pMAL vectors). c. Ligate the amplified product into an expression vector (e.g., pMAL-c2x for an MBP-fusion tag or pET301 for a His-tag).[8][10] d. Transform the ligation product into chemically competent E. coli DH5α cells and select positive colonies on LB agar with the appropriate antibiotic. e. Verify the construct by colony PCR and Sanger sequencing.

2. Protein Expression: a. Transform the verified plasmid into an expression strain like E. coli Rosetta (DE3) pLysS.[1][8] b. Inoculate a 10-20 mL LB starter culture (with appropriate antibiotics) with a single colony and grow overnight at 37°C with shaking (220 rpm). c. The next day, inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. e. Reduce the temperature to 18-25°C and continue shaking for 16-20 hours.

3. Protein Purification: a. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM DTT, and protease inhibitors). c. Lyse the cells using sonication or a French press. d. Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C). e. Apply the supernatant to an affinity chromatography column (e.g., Amylose resin for MBP-tags or Ni-NTA resin for His-tags) pre-equilibrated with lysis buffer. f. Wash the column with several volumes of wash buffer (lysis buffer with 20 mM imidazole for His-tags). g. Elute the protein using an elution buffer (lysis buffer with 250 mM imidazole for His-tags or with 10 mM maltose for MBP-tags). h. Check the purity of the eluted fractions by SDS-PAGE. Pool the purest fractions and dialyze against a storage buffer.

Protocol 2: Reconstitution of Norbelladine Biosynthesis in Saccharomyces cerevisiae

This protocol describes the co-expression of NBS and NR in yeast to produce norbelladine, adapted from relevant studies.[1][12][19]

1. Yeast Strain and Plasmids: a. Use a standard laboratory yeast strain such as W303α or BY4741. b. Clone the coding sequences for NBS and NR into compatible yeast expression vectors with different selection markers (e.g., pYES-DEST52 with URA3 and pESC-LEU).

2. Yeast Transformation: a. Use the standard Lithium Acetate (LiAc) transformation method.[12][19] b. Prepare competent yeast cells by growing them to mid-log phase in YPD medium. c. Incubate the cells with the plasmid DNA(s), single-stranded carrier DNA (e.g., salmon sperm DNA), and a PEG/LiAc solution. d. Heat shock the cells at 42°C for 20-30 minutes. e. Plate the transformed cells on synthetic complete (SC) drop-out medium lacking the appropriate nutrients (e.g., SC-Ura-Leu) to select for successful transformants.

3. Expression and Precursor Feeding: a. Inoculate a starter culture in 5 mL of selective medium with 2% glucose and grow overnight. b. Dilute the starter culture into a larger volume of selective medium containing 2% galactose (to induce expression from GAL promoters) and 1% raffinose. c. Grow the culture at 30°C for 24-48 hours. d. To facilitate norbelladine production, feed the culture with its precursors, tyramine and 3,4-DHBA, to a final concentration of 1-2 mM each.[1] e. Continue incubation for another 48-72 hours.

4. Metabolite Extraction and Analysis: a. Harvest the yeast cells by centrifugation. b. Extract metabolites from both the cell pellet and the supernatant using an appropriate solvent like methanol or ethyl acetate. c. Analyze the extracts for the presence of norbelladine using LC-MS/MS (see Protocol 4).

Protocol 3: In Vitro Enzyme Assay for N4OMT Activity

This protocol allows for the kinetic characterization of the purified N4OMT enzyme.[7]

1. Reaction Mixture: a. Prepare a total reaction volume of 50-100 µL in a microcentrifuge tube. b. The reaction mixture should contain:

  • 100 mM Tris-HCl buffer (pH 7.5)
  • 1-5 µg of purified N4OMT enzyme
  • 1 mM DTT
  • 1 mM S-adenosyl-L-methionine (SAM) as the methyl donor
  • 0.5-1 mM Norbelladine (substrate)
  • 10 mM MgCl₂ (as some OMTs are metal-dependent)[20]

2. Incubation: a. Initiate the reaction by adding the enzyme or the substrate. b. Incubate the mixture at 30°C for 30-60 minutes. c. Terminate the reaction by adding an equal volume of methanol or by heating.

3. Product Analysis: a. Centrifuge the terminated reaction to pellet any precipitated protein. b. Analyze the supernatant directly using LC-MS/MS to detect and quantify the formation of this compound.

Protocol 4: Metabolite Extraction and Analysis by LC-MS/MS

This is a general protocol for the detection and quantification of alkaloids like norbelladine and 4'OMN.[7][20]

1. Sample Preparation: a. From Yeast/E. coli Culture: Centrifuge the culture. Extract the supernatant with ethyl acetate. Lyse the cell pellet (e.g., by bead beating in methanol) and clarify the lysate. Combine extracts if necessary. b. From Plant Tissue: Grind frozen tissue to a fine powder in liquid nitrogen. Extract the powder with 80% methanol. Sonicate and centrifuge to clarify the extract. c. From Enzyme Assays: Terminate the reaction with methanol and centrifuge. Use the supernatant for analysis.

2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column (e.g., Agilent, Waters). b. Mobile Phase: Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might run from 5% B to 95% B over 20-30 minutes. c. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. d. Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The specific parent-to-daughter ion transitions for norbelladine, 4'OMN, and an internal standard (e.g., papaverine) should be determined using authentic standards.[20]

  • Example Transition: The formation of mono-methylated norbelladine can be confirmed by an increase of 14 Da in molecular mass compared to the norbelladine substrate.[7]

3. Data Analysis: a. Identify compounds by comparing retention times and mass transitions with authentic standards. b. Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the standards. Normalize results using the internal standard.[20]

References

Protocol for the Preparation of 4'-O-Methylnorbelladine Stock Solutions for Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the preparation, storage, and use of 4'-O-Methylnorbelladine stock solutions for various in vitro assays. This compound is a key intermediate in the biosynthesis of Amaryllidaceae alkaloids and is investigated for its potential therapeutic properties, including its role as a cholinesterase inhibitor. This protocol is intended for researchers, scientists, and drug development professionals to ensure consistency and accuracy in experimental procedures.

Introduction

This compound is a phenethylamine alkaloid that serves as a crucial precursor in the biosynthesis of a wide range of Amaryllidaceae alkaloids, some of which exhibit significant pharmacological activities. Due to its structural importance, this compound itself is a subject of scientific investigation, particularly in the context of neurodegenerative diseases and viral infections. Accurate and reproducible in vitro studies are contingent upon the correct preparation and handling of stock solutions of this compound. This protocol outlines the necessary steps for preparing high-quality this compound stock solutions and their subsequent dilution for use in common biological assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₆H₁₉NO₃[1][2][3]
Molecular Weight 273.33 g/mol [1][3]
IUPAC Name 5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol[1][3]
Appearance White to off-white solid
Solubility Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol (solubility may be enhanced with heating). Limited solubility in water.[2]
Storage Temperature (Solid) Refrigerator (2-8 °C)[2]

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for various assays.

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes (amber or covered in foil)

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for aiding dissolution)

Protocol
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 273.33 g/mol x 1000 mg/g = 2.733 mg

  • Weighing:

    • Carefully weigh out 2.73 mg of this compound powder on an analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (37°C) for a short period may be necessary. Ensure the tube is tightly capped.

  • Storage:

    • Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.

    • Store at -20°C for long-term storage.

Storage and Stability of Stock Solutions

Proper storage is critical to maintain the integrity and activity of the this compound stock solution.

ConditionRecommendationRationale
Storage Temperature -20°CMinimizes degradation of the compound in solution.
Light Exposure Protect from light (use amber vials or foil)Prevents potential photodegradation.
Freeze-Thaw Cycles Avoid repeated cycles by aliquotingMultiple freeze-thaw cycles can lead to compound degradation and precipitation.
Solvent Anhydrous DMSOThe presence of water in DMSO can affect the stability of some compounds over time.

While specific stability data for this compound in DMSO is not extensively published, it is best practice to prepare fresh dilutions from the stock for each experiment. For sensitive assays, it is recommended to use a freshly prepared stock solution or one that has been stored for no longer than a few months.

Experimental Protocol: Preparation of Working Solutions for a Cholinesterase Inhibition Assay

This section provides a detailed methodology for preparing working solutions of this compound for a typical in vitro cholinesterase inhibition assay, such as the Ellman's method.

Workflow for Preparing Working Solutions

G cluster_stock Stock Solution Preparation cluster_dilution Serial Dilution cluster_assay Assay Plate stock 10 mM this compound in DMSO intermediate Intermediate Dilutions (e.g., 1 mM, 100 µM in Assay Buffer) stock->intermediate Dilute in Assay Buffer working Final Working Solutions (e.g., 0.1, 1, 10, 100 µM in Assay Buffer) intermediate->working Further Dilute assay_plate 96-well Plate with Enzyme and Substrate working->assay_plate Add to Assay

Caption: Workflow for preparing working solutions.

Materials
  • 10 mM this compound stock solution in DMSO

  • Assay buffer (e.g., phosphate buffer, pH 8.0)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile pipette tips

Protocol for Serial Dilution

The following is an example of a serial dilution to obtain a range of working concentrations. Adjust volumes and concentrations as required by the specific assay protocol.

  • Prepare a 1 mM Intermediate Stock:

    • Label a sterile microcentrifuge tube "1 mM".

    • Add 90 µL of assay buffer to the tube.

    • Add 10 µL of the 10 mM this compound stock solution.

    • Vortex to mix thoroughly. This results in a 1 mM solution with 10% DMSO.

  • Prepare a 100 µM Intermediate Stock:

    • Label a sterile microcentrifuge tube "100 µM".

    • Add 90 µL of assay buffer to the tube.

    • Add 10 µL of the 1 mM intermediate stock solution.

    • Vortex to mix thoroughly. This results in a 100 µM solution with 1% DMSO.

  • Prepare Final Working Solutions:

    • Perform further serial dilutions from the 100 µM stock in assay buffer to achieve the desired final concentrations for the assay (e.g., 10 µM, 1 µM, 0.1 µM). Ensure that the final concentration of DMSO in the assay well is low (typically ≤ 1%) to avoid solvent effects on enzyme activity.

Signaling Pathway and Experimental Workflow Visualization

Acetylcholinesterase Inhibition Pathway

The primary mechanism of action for many compounds investigated for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which can improve neurotransmission.

G cluster_pathway Acetylcholinesterase Activity and Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Methylnorbelladine This compound Methylnorbelladine->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by this compound.

Experimental Workflow for Cholinesterase Inhibition Assay

The following diagram illustrates a typical workflow for a cholinesterase inhibition assay using the prepared this compound solutions.

G cluster_workflow Cholinesterase Inhibition Assay Workflow prep Prepare this compound Working Solutions plate Add Enzyme and Inhibitor to 96-well Plate prep->plate incubate Pre-incubate plate->incubate add_substrate Add Substrate (e.g., ATCI) incubate->add_substrate measure Measure Absorbance (Kinetic or Endpoint) add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Experimental workflow for a cholinesterase inhibition assay.

Conclusion

This protocol provides a standardized method for the preparation of this compound stock solutions for use in a variety of preclinical assays. Adherence to these guidelines for solvent selection, concentration, storage, and handling will contribute to the generation of reliable and reproducible experimental data. The provided workflows for preparing working solutions and for a representative cholinesterase inhibition assay offer a practical guide for researchers in the field of drug discovery and development.

References

Troubleshooting & Optimization

improving the yield of 4'-O-Methylnorbelladine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 4'-O-Methylnorbelladine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the condensation of tyramine with isovanillin (3-hydroxy-4-methoxybenzaldehyde) followed by the reduction of the resulting imine.

Issue 1: Low Yield of the Final Product

Potential Cause Suggested Solution
Incomplete imine formation. The initial condensation reaction is an equilibrium. To drive it forward, remove water as it forms, for example, by using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.
Inefficient reduction of the imine. Sodium borohydride (NaBH₄) is a common reducing agent for this step. Ensure it is fresh and added in appropriate molar excess. The reaction is often performed at a reduced temperature (e.g., 0 °C) to control reactivity and minimize side reactions.[1]
Suboptimal reaction conditions. Systematically optimize reaction parameters such as solvent, temperature, and reaction time. Protic solvents like methanol or ethanol are commonly used.[1] While some reactions proceed at room temperature, others may require heating to go to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
Degradation of starting materials or product. Phenolic compounds can be sensitive to oxidation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulties in purification. If the product is difficult to separate from starting materials, ensure the reaction has gone to completion.[2] Consider alternative purification techniques, such as column chromatography with a different solvent system or recrystallization from a suitable solvent.

Issue 2: Formation of Side Products

Potential Cause Suggested Solution
Over-reduction or side reactions with the reducing agent. Control the stoichiometry of the reducing agent and the reaction temperature carefully. Adding the reducing agent portion-wise can help manage the reaction's exothermicity.
Polymerization or decomposition of starting materials. Ensure the purity of your starting materials (tyramine and isovanillin). Degradation can be minimized by using an inert atmosphere and appropriate temperature control.
Alternative cyclization pathways (Pictet-Spengler type reaction). While the direct synthesis aims for the secondary amine, under certain acidic conditions, a Pictet-Spengler type cyclization could occur, leading to a tetrahydroisoquinoline derivative.[3] Carefully control the pH of the reaction mixture, especially during the reduction and workup steps.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound? A1: The most common starting materials are tyramine and isovanillin (3-hydroxy-4-methoxybenzaldehyde).[4]

Q2: What is the general two-step process for this synthesis? A2: The synthesis generally involves:

  • Imine Formation: Condensation of tyramine and isovanillin to form an imine (a Schiff base).

  • Reduction: Reduction of the imine to the corresponding secondary amine, this compound.[5]

Q3: Which reducing agents are suitable for the imine reduction? A3: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its selectivity for imines over other functional groups present in the molecule.[1]

Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the disappearance of the starting materials and the appearance of the product.[2] This allows for the determination of the optimal reaction time and helps to ensure the reaction goes to completion.

Q5: What are typical yields for the synthesis of this compound? A5: Reported yields can vary. One study reports a yield of 43% for the synthesis of this compound.[4] Optimization of the reaction conditions is crucial for maximizing the yield.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is based on established methods for the synthesis of norbelladine derivatives.[4]

Step 1: Imine Formation (4'-O-methylnorcraugsodine)

  • In a round-bottom flask, dissolve isovanillin (1.0 equivalent) and tyramine (1.0 equivalent) in a suitable solvent such as dichloromethane or methanol.[4]

  • Stir the mixture at room temperature. The reaction can be monitored by TLC for the disappearance of the starting materials. This step is often quantitative.[4]

  • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude imine (4'-O-methylnorcraugsodine), which can be used in the next step without further purification.

Step 2: Reduction to this compound

  • Dissolve the crude imine from Step 1 in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (e.g., 3.0 equivalents) to the stirred solution.

  • Allow the reaction to stir at 0 °C for a specified time (e.g., 30 minutes) and then at room temperature until completion, as monitored by TLC.

  • After the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 2N HCl).[1]

  • The product can then be extracted into an organic solvent (e.g., ethyl acetate) after neutralization.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound and a related derivative.

Product Starting Materials Key Reagents Yield Reference
This compoundIsovanillin, TyramineNaBH₄43%[4]
N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[(4-hydroxyphenyl)methyl]formamide (a related norbelladine derivative)4-hydroxybenzaldehyde, 2-bromo-4-methoxy-5-(1-methylethoxy)benzenemethanamineNaBH₄, Ethyl formate84% (reductive amination), 74% (formamide formation)[1]

Visualizations

Troubleshooting_Workflow Start Problem: Low Yield of this compound CheckImine Check Imine Formation Start->CheckImine Potential Cause CheckReduction Evaluate Reduction Step Start->CheckReduction Potential Cause CheckConditions Optimize Reaction Conditions Start->CheckConditions Potential Cause CheckPurification Review Purification Start->CheckPurification Potential Cause Sol_Imine Solution: - Use Dean-Stark or molecular sieves. - Ensure equimolar starting materials. CheckImine->Sol_Imine Sol_Reduction Solution: - Use fresh NaBH₄. - Control temperature (0°C). - Ensure sufficient molar excess. CheckReduction->Sol_Reduction Sol_Conditions Solution: - Screen solvents (MeOH, EtOH). - Vary temperature and reaction time. - Monitor with TLC. CheckConditions->Sol_Conditions Sol_Purification Solution: - Ensure reaction completion via TLC. - Try alternative chromatography solvents or recrystallization. CheckPurification->Sol_Purification

Caption: Troubleshooting workflow for low yield of this compound.

Synthesis_Workflow StartMaterials Starting Materials: Tyramine & Isovanillin ImineFormation Step 1: Imine Formation (Condensation) StartMaterials->ImineFormation Intermediate Intermediate: 4'-O-methylnorcraugsodine ImineFormation->Intermediate Reduction Step 2: Reduction (e.g., with NaBH₄) Intermediate->Reduction Workup Reaction Workup & Extraction Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification FinalProduct Final Product: This compound Purification->FinalProduct

References

Technical Support Center: 4'-O-Methylnorbelladine and Ellman's Cholinesterase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4'-O-Methylnorbelladine and other norbelladine-type alkaloids in the Ellman's cholinesterase assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant to cholinesterase assays?

This compound is a phenethylamine alkaloid and a key precursor in the biosynthesis of many Amaryllidaceae alkaloids.[1][2] It and its derivatives are of significant interest in drug development, particularly for their potential as cholinesterase inhibitors in the context of Alzheimer's disease.[3][4][5] Norbelladine derivatives have been shown to inhibit butyrylcholinesterase (BuChE), and to a lesser extent, acetylcholinesterase (AChE).[2][3]

Q2: My results show that this compound inhibits cholinesterase activity. Is this a true result or assay interference?

Norbelladine and its O-methylated forms are known to possess butyrylcholinesterase-inhibiting properties.[2] Therefore, observing an inhibitory effect is expected. However, due to the compound's chemical nature as a polyphenol, it is crucial to rule out potential assay interference to validate the results.[1]

Q3: Can this compound directly react with DTNB (Ellman's reagent)?

There is no direct evidence in the literature to suggest that this compound reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The primary cause of interference from test compounds in the Ellman's assay is the presence of free thiol groups, which would react with DTNB and produce a false positive signal. This compound does not contain any thiol groups in its structure.[1]

Q4: Could the color of this compound interfere with the absorbance reading at 412 nm?

This is a potential source of interference. The product of the Ellman's reaction, 5-thio-2-nitrobenzoic acid (TNB), has a maximum absorbance at 412 nm.[6][7] If this compound or its derivatives absorb light at or near this wavelength, it could lead to inaccurate results. It is essential to run a proper sample blank containing the test compound without the enzyme to account for its intrinsic absorbance.

Q5: Are there alternatives to the Ellman's assay if I suspect interference?

Yes, if significant and uncorrectable interference is suspected, alternative methods can be employed. These include fluorescent-based assays, which may offer greater sensitivity and different detection wavelengths that avoid the spectral overlap of the test compound.[8] Additionally, modified Ellman's protocols, such as endpoint assays where the reaction is stopped before adding DTNB, can help minimize interactions between the test compound and the chromogenic reagent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background absorbance in sample wells (even without enzyme) 1. The test compound (this compound) absorbs light at 412 nm. 2. The sample is turbid or has precipitated.1. Prepare a sample blank containing the buffer, DTNB, and the test compound at the same concentration used in the assay. Subtract the absorbance of this blank from the sample reading. 2. Centrifuge the samples before reading the absorbance. Ensure the compound is fully dissolved in the assay buffer. Consider adjusting the solvent (e.g., using a small, permissible amount of DMSO).
Non-linear or unexpected inhibition curves 1. At high concentrations, the test compound may aggregate, leading to non-specific inhibition. 2. The product of the Ellman's reaction can itself be a weak cholinesterase inhibitor, leading to product inhibition.1. Test a wide range of concentrations of this compound. If aggregation is suspected, the addition of a small amount of a non-ionic detergent like Triton X-100 may help, but this must be validated to ensure it does not affect enzyme activity. 2. This is an inherent characteristic of the assay. Using initial velocity readings (the linear phase of the reaction) is crucial.
Apparent increase in cholinesterase activity This is unlikely with known inhibitors but could indicate a reaction between the test compound and the assay components that reduces background absorbance.Re-evaluate the blanks. Ensure that the compound is not reducing the background hydrolysis of the substrate or DTNB.
Inconsistent or irreproducible results 1. Degradation of DTNB solution due to light exposure. 2. Incorrect pH of the reaction buffer.1. Protect the DTNB solution from light by storing it in an amber vial or wrapping the container in foil. Prepare fresh DTNB solution regularly.[9] 2. Verify the pH of the buffer. The optimal pH for the Ellman's assay is typically between 7.5 and 8.5.

Quantitative Data Summary

The following table summarizes the reported cholinesterase inhibitory activities of norbelladine and its derivatives. This data can serve as a reference for expected activity ranges in your experiments.

CompoundEnzymeIC50 (µM)SelectivityReference
NorbelladineButyrylcholinesterase (BuChE)91.6-[2]
3'-O-methylnorbelladineButyrylcholinesterase (BuChE)> 100-[2]
This compoundButyrylcholinesterase (BuChE)26.1-[2]
3',4'-O-dimethylnorbelladineButyrylcholinesterase (BuChE)48.9-[2]
Galantamine (Reference)Acetylcholinesterase (AChE)0.92 ± 0.02AChE selective[10]
Galantamine (Reference)Butyrylcholinesterase (BuChE)5.97 ± 0.97-[10]

Experimental Protocols

Standard Ellman's Cholinesterase Assay Protocol

This protocol is adapted for a 96-well plate format.

Reagents:

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • DTNB Solution: 10 mM DTNB in Reaction Buffer.

  • Substrate Solution: 10 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) in deionized water.

  • Enzyme Solution: Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) diluted in Reaction Buffer to the desired concentration.

  • Test Compound: this compound stock solution (e.g., in DMSO), with serial dilutions prepared.

Procedure:

  • Plate Setup:

    • Add 20 µL of Reaction Buffer to the blank wells.

    • Add 20 µL of the test compound at various concentrations to the sample wells.

    • Add 20 µL of a known inhibitor (e.g., galantamine) to the positive control wells.

  • Add Enzyme: Add 140 µL of Reaction Buffer and 20 µL of the enzyme solution to all wells except the blank. Mix gently.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.

  • Initiate Reaction: Add 10 µL of the DTNB solution and 10 µL of the substrate solution to all wells.

  • Measurement: Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Percent Inhibition = [1 - (V_sample / V_control)] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Protocol for Assessing Compound Interference

To ensure the observed activity is not an artifact, perform the following control experiments:

  • Compound Absorbance Control:

    • In a well, add 180 µL of Reaction Buffer, 10 µL of DTNB, and 10 µL of the test compound at its highest concentration.

    • Measure the absorbance at 412 nm. This will determine if the compound itself absorbs at this wavelength. This value should be subtracted from the corresponding sample wells.

  • Non-enzymatic Substrate Hydrolysis Control:

    • In a well, add 160 µL of Reaction Buffer, 10 µL of DTNB, 10 µL of substrate, and 20 µL of the test compound at its highest concentration (no enzyme).

    • Monitor the absorbance at 412 nm over time. This will check if the test compound catalyzes the hydrolysis of the substrate.

  • Compound-DTNB Interaction Control:

    • In a well, add 180 µL of Reaction Buffer, 10 µL of DTNB, and 10 µL of the test compound at its highest concentration.

    • Monitor the absorbance at 412 nm over time. This will determine if the compound reacts directly with DTNB.

Visualizations

Ellmans_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis A Prepare Reagents (Buffer, DTNB, Substrate) B Prepare Enzyme and Test Compound Dilutions C Add Enzyme, Buffer & Test Compound to Plate B->C D Pre-incubate C->D E Add DTNB and Substrate to Initiate Reaction D->E F Measure Absorbance at 412 nm (Kinetic Reading) E->F G Calculate Reaction Rates F->G H Determine % Inhibition and IC50 G->H

Caption: Workflow for a typical Ellman's cholinesterase inhibition assay.

Ellmans_Signaling_Pathway AChE Cholinesterase (AChE or BuChE) Thiocholine Thiocholine AChE->Thiocholine Substrate Acetylthiocholine (or Butyrylthiocholine) Substrate->AChE Hydrolysis TNB TNB Anion (Yellow, Amax=412nm) Thiocholine->TNB + DTNB DTNB DTNB (Colorless) Inhibitor This compound (Inhibitor) Inhibitor->AChE Inhibition

Caption: Reaction mechanism of the Ellman's cholinesterase assay and the inhibitory action of this compound.

Troubleshooting_Logic Start Inaccurate or Unexpected Results Observed CheckBlanks Is background absorbance of sample blank high? Start->CheckBlanks CompoundAbsorbance Potential compound absorbance at 412 nm. CheckBlanks->CompoundAbsorbance Yes CheckKinetics Are reaction kinetics non-linear? CheckBlanks->CheckKinetics No SubtractBlank Action: Subtract sample blank absorbance. CompoundAbsorbance->SubtractBlank SubtractBlank->CheckKinetics Aggregation Possible compound aggregation or product inhibition. CheckKinetics->Aggregation Yes CheckControls Review positive and negative controls. CheckKinetics->CheckControls No UseInitialRates Action: Use initial reaction rates for analysis. Aggregation->UseInitialRates UseInitialRates->CheckControls ReagentIssues Potential issues with reagents (e.g., DTNB degradation). CheckControls->ReagentIssues Anomalies Found End Validated Results CheckControls->End OK PrepareFresh Action: Prepare fresh reagents and protect from light. ReagentIssues->PrepareFresh PrepareFresh->End

Caption: A logical troubleshooting workflow for addressing common issues in the Ellman's assay when testing potential inhibitors.

References

Technical Support Center: Storage and Handling of 4'-O-Methylnorbelladine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 4'-O-Methylnorbelladine during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C.[1][2] Refrigeration at 2-8°C is suitable for short-term storage of fresh materials.[2] Storing at cool or cold temperatures slows down chemical reactions and potential microbial growth.[3] Some sensitive alkaloids may require storage in a freezer at -20°C or lower.[3] Significant degradation of some alkaloids has been observed at temperatures of 40°C and above.[4][5]

Q2: How does light affect the stability of this compound?

A2: this compound, as a phenolic compound, is susceptible to photodegradation caused by light, especially UV light.[3] To prevent this, it is crucial to store the compound in opaque or amber-colored glass containers that block UV light.[3] Storage areas should also be shielded from direct sunlight and strong artificial light.[2][3]

Q3: Should I store this compound in solid form or in solution?

A3: It is generally recommended to store alkaloids in their solid, dry form rather than in solution to enhance stability.[6] If you need to store it in solution, prepare the solution fresh for each experiment whenever possible. For longer-term storage of aqueous extracts, it is advisable to remove the water and replace the oxygen with an inert gas like nitrogen.[6]

Q4: What is the ideal pH for storing this compound in solution?

A4: The stability of alkaloids can be highly dependent on pH.[4][5] As a phenolic compound, this compound may be unstable at high (alkaline) pH.[7] Both acidic and alkaline conditions can catalyze the degradation of related compounds.[8] While specific studies on this compound are limited, a neutral to slightly acidic pH is generally a safer range for phenolic compounds. It is recommended to perform a stability study to determine the optimal pH for your specific application.

Q5: What are the primary degradation pathways for this compound?

A5: Based on its chemical structure as a phenolic alkaloid, the primary degradation pathways for this compound are likely oxidation and photodegradation.[3][8] The phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by light, heat, or the presence of trace metal ions.[8][9] While hydrolysis of the ether group is possible, it typically requires harsh acidic conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of potency or unexpected results in assays. Degradation of this compound due to improper storage.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C for long-term) and protected from light. 2. Check Purity: Use an analytical method like HPLC to check the purity of your stock. 3. Prepare Fresh Solutions: If using solutions, prepare them fresh before each experiment.
Discoloration of the solid compound or solution (e.g., browning). Oxidation of the phenolic groups.[10][11][12]1. Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon).[6] 2. Degas Solvents: If preparing solutions, use solvents that have been degassed to remove dissolved oxygen. 3. Antioxidants: For some applications, the addition of a compatible antioxidant to the formulation could be considered.[8]
Precipitate formation in a stored solution. Change in solubility due to temperature fluctuations or degradation leading to less soluble products.1. Consistent Temperature: Store solutions at a constant, recommended temperature. Avoid repeated freeze-thaw cycles. 2. Re-dissolve: Gently warm the solution and sonicate to see if the precipitate re-dissolves. If it does not, it may be a degradation product, and a fresh solution should be prepared.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Storage Form Duration Temperature Atmosphere Light Conditions
Solid Long-term-20°C[1][2]Inert gas (e.g., Nitrogen) recommended[6]In the dark, in amber vials[3]
Solid Short-term2-8°C[2]StandardIn the dark, in amber vials[3]
Solution (Aqueous) Long-termNot Recommended[6]--
Solution (Aqueous) Short-term2-8°CDegassed solvent, inert overlayIn the dark, in amber vials
Frozen Solution Medium-term-20°CDegassed solvent, inert overlayIn the dark, in amber vials

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method to assess the stability of this compound over time.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several amber HPLC vials.

    • Divide the vials into different storage conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light).

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically suitable for alkaloid analysis.

    • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: Typically 10-20 µL.

    • Flow Rate: Approximately 1 mL/min.

  • Data Collection and Analysis:

    • Inject a sample from each storage condition at specified time points (e.g., T=0, 1 week, 1 month, 3 months).

    • Record the peak area of the this compound peak.

    • Calculate the percentage of the remaining compound at each time point relative to the initial time point (T=0).

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

start This compound (Stored Sample) check_potency Assay shows loss of potency? start->check_potency check_appearance Visible discoloration or precipitate? check_potency->check_appearance No storage_conditions Review Storage Conditions: - Temperature (-20°C) - Light (Dark/Amber Vial) - Atmosphere (Inert) check_potency->storage_conditions Yes oxidation_issue Likely Oxidation: - Store under inert gas - Use degassed solvents check_appearance->oxidation_issue Yes continue_experiment Proceed with Experiment check_appearance->continue_experiment No hplc_analysis Perform HPLC Analysis: - Check Purity - Quantify Degradation storage_conditions->hplc_analysis fresh_solution Prepare Fresh Solution from a reliable stock hplc_analysis->fresh_solution Degradation < 5% degradation_issue Degradation Confirmed: - Discard old stock - Adhere to strict storage protocols hplc_analysis->degradation_issue Degradation > 5% fresh_solution->continue_experiment oxidation_issue->storage_conditions degradation_issue->fresh_solution

Caption: Troubleshooting workflow for degraded this compound.

compound This compound photo_degradation Photodegradation compound->photo_degradation oxidation Oxidation compound->oxidation hydrolysis Hydrolysis (Ether Cleavage) compound->hydrolysis light Light (UV) light->photo_degradation heat Heat (>40°C) heat->oxidation oxygen Oxygen oxygen->oxidation ph Extreme pH (Acidic/Alkaline) ph->hydrolysis degradation_products Degradation Products (Loss of Potency) photo_degradation->degradation_products oxidation->degradation_products hydrolysis->degradation_products

Caption: Potential degradation pathways for this compound.

start Receive/Synthesize This compound solid_storage Store as Solid: -20°C, Dark, Inert Gas start->solid_storage weigh_sample Weigh Sample for Use solid_storage->weigh_sample prepare_solution Prepare Stock Solution (Use Degassed Solvent) weigh_sample->prepare_solution use_immediately Use Immediately in Experiment prepare_solution->use_immediately short_term_storage Short-term Storage: 2-8°C, Dark, Sealed prepare_solution->short_term_storage If necessary end Experiment Complete use_immediately->end short_term_storage->use_immediately

Caption: Recommended experimental workflow for handling this compound.

References

Technical Support Center: Synthesis and Purification of 4'-O-Methylnorbelladine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis and purification of 4'-O-Methylnorbelladine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound, a key precursor in the biosynthesis of many Amaryllidaceae alkaloids, typically involves the condensation of tyramine and a benzaldehyde derivative.[1][2] The most common starting materials are tyramine and 3,4-dihydroxybenzaldehyde (3,4-DHBA).[1] The synthesis then proceeds through norbelladine, which is subsequently methylated.[3]

Q2: What is the key reaction in the synthesis of the core structure of this compound?

A2: The formation of the core tetrahydroisoquinoline ring system, which is structurally related to norbelladine, is often achieved through a Pictet-Spengler reaction.[4][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing reaction.[6]

Q3: What are the most effective methods for purifying crude this compound?

A3: The most effective purification methods for alkaloids like this compound include chromatographic techniques and crystallization.[7] Column chromatography using silica gel or alumina is a widely used method.[8][9] Other techniques like preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can also be employed for high-purity isolation.[7] Crystallization is effective for removing impurities if a suitable solvent system is found.[10]

Q4: How can the purity of synthesized this compound be assessed?

A4: The purity of this compound can be assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a common method for determining purity and quantifying impurities.[7][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and identify any residual solvents or impurities.[2] Mass spectrometry can be used to confirm the molecular weight of the desired product.[7]

Q5: What are some potential impurities that can form during the synthesis of this compound?

A5: Potential impurities can include unreacted starting materials (tyramine and the benzaldehyde derivative), side-products from the Pictet-Spengler reaction, and products of over-methylation (e.g., 3',4'-O-dimethylnorbelladine).[3][12] Regioisomers can also form as side products during the cyclization reaction.[13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Product - Incomplete reaction. - Suboptimal reaction conditions (temperature, pH, reaction time). - Degradation of starting materials or product.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction conditions based on literature procedures.[1] - Ensure starting materials are pure and dry.
Presence of Multiple Spots on TLC After Synthesis - Formation of side products. - Unreacted starting materials. - Decomposition of the product.- Adjust the stoichiometry of the reactants. - Modify the reaction conditions to minimize side-product formation. - Proceed with column chromatography for separation of the desired product from impurities.[9]
Difficulty in Purifying the Product by Column Chromatography - Poor separation of spots on TLC. - Product is unstable on silica gel. - Inappropriate solvent system for elution.- Systematically test different solvent systems (e.g., varying polarity with hexane/ethyl acetate or dichloromethane/methanol) to achieve better separation on TLC before attempting column chromatography.[14] - Consider using a different stationary phase, such as alumina.[9] - If the compound is basic, adding a small amount of triethylamine to the eluent can improve the peak shape and reduce tailing.
Product is an Oil Instead of a Solid - Presence of residual solvent. - Presence of impurities that inhibit crystallization.- Dry the product under high vacuum for an extended period. - Attempt purification by column chromatography to remove impurities. - Try to form a salt (e.g., hydrochloride) which may be more likely to crystallize.[8]
Purity Does Not Improve After Recrystallization - Impurities have similar solubility to the product in the chosen solvent system. - The product and impurity form a solid solution.- Experiment with a variety of different solvent systems for recrystallization.[12] - If recrystallization is ineffective, further purification by preparative HPLC may be necessary.[7]

Quantitative Data

Table 1: Exemplary Yields and Purity of this compound and Related Compounds

CompoundSynthesis StepTypical YieldPurityAnalytical MethodReference
Norbelladine derivativesReductive amination84%>95%NMR[15]
This compoundEnzymatic methylation-HighHPLC-MS[3]
N-methylated norbelladine derivativesMulti-step synthesis->95%NMR[2]

Experimental Protocols

Protocol 1: General Synthesis of Norbelladine Derivatives via Reductive Amination

This protocol is a general representation based on the synthesis of related norbelladine structures.[2][15]

  • Imine Formation: Dissolve the substituted benzaldehyde (1 equivalent) and tyramine (1 equivalent) in a suitable solvent such as methanol or ethanol. Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane. Extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol for the purification of organic compounds.[14]

  • Column Packing: Select a column of appropriate size. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Dry pack the column with silica gel (230-400 mesh).[14]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent that is then evaporated onto a small amount of silica gel (dry loading).

  • Elution: Place the column in a fume hood and add the chosen eluent (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol). Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Pathway cluster_synthesis Synthesis cluster_methylation Methylation Tyramine Tyramine Norbelladine Norbelladine Tyramine->Norbelladine DHBA 3,4-Dihydroxybenzaldehyde DHBA->Norbelladine MeNorbelladine This compound Norbelladine->MeNorbelladine O-Methyltransferase SAM S-Adenosyl methionine (Methyl Donor) SAM->MeNorbelladine SAH S-Adenosyl homocysteine MeNorbelladine->SAH Purification_Workflow start Crude Synthesized Product extraction Solvent Extraction (e.g., Liquid-Liquid) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration chromatography Column Chromatography concentration->chromatography tlc TLC Analysis of Fractions chromatography->tlc combine Combine Pure Fractions tlc->combine final_concentration Final Concentration combine->final_concentration purity_check Purity and Identity Check (HPLC, NMR, MS) final_concentration->purity_check pure_product Pure this compound purity_check->pure_product Troubleshooting_Diagram start Low Purity after Initial Synthesis check_tlc Analyze crude product by TLC start->check_tlc multiple_spots Multiple Spots check_tlc->multiple_spots Yes single_spot Mainly One Spot check_tlc->single_spot No unreacted_sm Unreacted Starting Materials Present? multiple_spots->unreacted_sm recrystallize Attempt Recrystallization single_spot->recrystallize yes_sm Yes unreacted_sm->yes_sm Yes no_sm No (Side Products) unreacted_sm->no_sm No optimize_reaction Optimize reaction time/stoichiometry yes_sm->optimize_reaction column_chrom Purify by Column Chromatography no_sm->column_chrom optimize_reaction->column_chrom column_chrom->recrystallize purity_ok Purity > 95%? recrystallize->purity_ok yes_ok Yes purity_ok->yes_ok Yes no_ok No purity_ok->no_ok No final_product Pure Product yes_ok->final_product prep_hplc Consider Preparative HPLC no_ok->prep_hplc prep_hplc->final_product

References

Validation & Comparative

A Comparative Guide to the Efficacy of 4'-O-Methylnorbelladine and Galanthamine as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acetylcholinesterase (AChE) inhibitory efficacy of galanthamine, a well-established drug for Alzheimer's disease, and its biosynthetic precursor, 4'-O-Methylnorbelladine. This analysis is supported by available experimental data to inform further research and drug development efforts in the field of neurodegenerative diseases.

Executive Summary

Galanthamine is a potent, clinically approved acetylcholinesterase inhibitor with a dual mechanism of action that also includes allosteric modulation of nicotinic acetylcholine receptors (nAChRs).[1][2][3] In contrast, this compound, a key intermediate in the biosynthesis of galanthamine and other Amaryllidaceae alkaloids, demonstrates significantly weaker activity as an acetylcholinesterase inhibitor based on data from its close derivatives.[3] While direct experimental data for the AChE inhibitory activity of this compound is limited, studies on related norbelladine compounds suggest a primary role as a biosynthetic precursor rather than a potent cholinesterase inhibitor.

Quantitative Comparison of Cholinesterase Inhibition

The following table summarizes the available quantitative data for the inhibitory activity of galanthamine, this compound, and its close derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

CompoundTarget EnzymeIC50 Value (µM)Notes
Galanthamine Acetylcholinesterase (AChE)0.35[4]Potent and selective inhibitor.
Butyrylcholinesterase (BuChE)18.6[4]Over 50-fold more selective for AChE.
This compound Acetylcholinesterase (AChE)Not ReportedData on close derivatives suggest weak inhibition.
Butyrylcholinesterase (BuChE)26.1 - 91.6 (for O-methylated forms)[5]Moderate inhibitory activity.
3',4'-O-Dimethylnorbelladine Acetylcholinesterase (AChE)319.6[3]Moderate inhibitor, significantly weaker than galanthamine.

Mechanism of Action

Galanthamine exerts its therapeutic effects through a dual mechanism:

  • Competitive and Reversible Inhibition of AChE: Galanthamine binds to the active site of acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1][2]

  • Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galanthamine binds to an allosteric site on nAChRs, increasing their sensitivity to acetylcholine. This further amplifies cholinergic signaling.[1][2]

This compound , as a precursor, does not share this dual mechanism. Its primary biological role is within the biosynthetic pathway leading to the formation of galanthamine and other Amaryllidaceae alkaloids.[6][7][8] While some norbelladine derivatives exhibit inhibitory activity against butyrylcholinesterase (BuChE), their potency against AChE is considerably lower than that of galanthamine.[1][3]

Signaling Pathways and Biosynthesis

The biosynthesis of galanthamine from this compound involves a key intramolecular oxidative phenol coupling reaction. The following diagram illustrates this biosynthetic pathway.

Galanthamine Biosynthesis Norbelladine Norbelladine This compound This compound Norbelladine->this compound Methylation Intermediates Intermediates This compound->Intermediates Oxidative Phenol Coupling Galanthamine Galanthamine Intermediates->Galanthamine

Biosynthesis of Galanthamine from this compound.

The mechanism of action of galanthamine at the synapse is depicted in the following diagram, highlighting its dual function.

Galanthamine Mechanism of Action cluster_0 Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis nAChR Nicotinic Receptor ACh->nAChR Binds Galanthamine Galanthamine Galanthamine->AChE Inhibits Galanthamine->nAChR Allosteric Modulation Ellmans Assay Workflow Prepare_Reagents Prepare Reagents: - AChE solution - DTNB solution - Acetylthiocholine (substrate) - Test compound solutions - Buffer Incubation Incubate AChE with test compound or buffer (control) Prepare_Reagents->Incubation Add_Substrate Initiate reaction by adding acetylthiocholine and DTNB Incubation->Add_Substrate Measure_Absorbance Monitor absorbance at 412 nm over time Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate percentage of inhibition and determine IC50 value Measure_Absorbance->Calculate_Inhibition

References

A Comparative Analysis of the Cytotoxic Effects of 4'-O-Methylnorbelladine and Other Norbelladine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of 4'-O-Methylnorbelladine and other norbelladine derivatives, supported by experimental data. Norbelladine and its analogs, key precursors in the biosynthesis of Amaryllidaceae alkaloids, are of growing interest for their therapeutic potential, including anticancer activities.[1][2][3][4] Understanding the structure-activity relationships of these compounds is crucial for the development of novel cytotoxic agents.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound and a series of other O-methylated and N-methylated norbelladine derivatives has been evaluated against various cancer cell lines. The following table summarizes the 50% cytotoxic concentration (CC50) values, providing a quantitative comparison of their potency. Lower CC50 values indicate higher cytotoxicity.

CompoundTHP-1 (Human Leukemia) CC50 (µM)Huh7 (Human Hepatocarcinoma) CC50 (µM)HCT-8 (Human Adenocarcinoma) CC50 (µM)
Norbelladine148.5[5] - 233[5]72.6[1][2][3]>500[5]
This compound >200[1][2] (>500[5])>500[5]>500[5]
3'-O-Methylnorbelladine99.0[1][2] (>500[5])>500[5]>500[5]
3',4'-O-Dimethylnorbelladine>200[1][2] (>500[5])173.1[1][2]>500[5]
N-Methylnorbelladine227[5]386.2[5]>500[5]
4'-O,N-Dimethylnorbelladine>500[5]460.5[5]>500[5]
Norcraugsodine27.0[1][2]137.9[1][2]Not Reported
Lycorine (Positive Control)<50[1][3]<50[1][3]Not Reported

Data Interpretation:

From the compiled data, it is evident that this compound generally exhibits low cytotoxicity against the tested cell lines, with CC50 values exceeding 200 or 500 µM.[1][2][5] In contrast, the parent compound, norbelladine, shows moderate cytotoxicity, particularly against Huh7 cells (CC50 = 72.6 µM).[1][2][3] Interestingly, norcraugsodine, a closely related precursor, displayed the highest cytotoxicity among the tested norbelladine-type alkaloids against the THP-1 cell line with a CC50 of 27.0 µM.[1][2]

The methylation pattern on the aromatic rings and the nitrogen atom significantly influences the cytotoxic activity. For instance, 3'-O-methylation appears to be more favorable for cytotoxicity against THP-1 cells compared to 4'-O-methylation.[1][2] N-methylation of norbelladine resulted in a slight decrease in cytotoxicity against both THP-1 and Huh7 cells.[5]

Experimental Protocols

The cytotoxicity data presented above were primarily obtained using a standardized cell viability assay. The detailed methodology is crucial for the replication and validation of these findings.

Cell Viability Assay Protocol:

  • Cell Culture: Human cancer cell lines (THP-1, Huh7, HCT-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: The test compounds (norbelladine derivatives) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the cell culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cultured cells are treated with various concentrations of the norbelladine derivatives (typically ranging from 6.25 µM to 200 µM or higher).[1][3][6] A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like lycorine) are included in each experiment.[1][3][6]

  • Incubation: The treated cells are incubated for a specified period, typically 72 hours.[1][3][5]

  • Viability Assessment: Cell viability is determined by measuring the cellular ATP levels using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[6] The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The results are normalized to the vehicle-treated control cells. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the cytotoxicity assay used to evaluate the norbelladine derivatives.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., THP-1, Huh7) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Norbelladine Derivatives) treatment Treatment with Compounds (72h incubation) compound_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (e.g., ATP measurement) treatment->viability_assay data_normalization Data Normalization (to control) viability_assay->data_normalization cc50_calc CC50 Calculation data_normalization->cc50_calc

Caption: Workflow for determining the cytotoxicity of norbelladine derivatives.

Potential Signaling Pathways in Cytotoxicity

While the specific signaling pathways mediating the cytotoxic effects of this compound and its derivatives have not been fully elucidated in the reviewed studies, the induction of apoptosis is a common mechanism for many cytotoxic compounds. The diagram below illustrates a generalized overview of key apoptotic signaling pathways that could be investigated in future studies.

G cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways cluster_outcome Cellular Outcome stimulus Norbelladine Derivative extrinsic Extrinsic Pathway (Death Receptors) stimulus->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) stimulus->intrinsic caspase_cascade Caspase Activation (Caspase-8, -9, -3) extrinsic->caspase_cascade intrinsic->caspase_cascade apoptosis Apoptosis (Cell Death) caspase_cascade->apoptosis

Caption: Generalized apoptotic signaling pathways potentially involved in cytotoxicity.

Conclusion

The available data suggest that this compound is significantly less cytotoxic than its parent compound, norbelladine, and other derivatives like norcraugsodine. The cytotoxic potency of norbelladine derivatives is highly dependent on the substitution pattern on the aromatic rings and the amine. These findings provide valuable insights into the structure-activity relationships of this class of compounds and can guide the design of future analogs with enhanced cytotoxic activity for potential therapeutic applications. Further research is warranted to elucidate the precise molecular mechanisms and signaling pathways responsible for the observed cytotoxic effects.

References

Comparative Analysis of Acetylcholinesterase Binding Modes: 4'-O-Methylnorbelladine and Donepezil

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding interactions of a naturally derived alkaloid and a synthetic drug with acetylcholinesterase.

This guide provides a detailed comparative analysis of the binding modes of 4'-O-Methylnorbelladine, a naturally occurring Amaryllidaceae alkaloid, and Donepezil, a well-established synthetic drug used for the treatment of Alzheimer's disease. Both compounds target the enzyme acetylcholinesterase (AChE), a key player in cholinergic neurotransmission. Understanding their distinct binding mechanisms is crucial for the rational design of novel and more effective AChE inhibitors.

Quantitative Analysis of Inhibitory Potency

The inhibitory activities of this compound and donepezil against acetylcholinesterase have been quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTarget EnzymeIC50 ValueReference
This compound human Acetylcholinesterase (hAChE)> 100 µM[1]
Donepezil human Acetylcholinesterase (hAChE)6.7 nM

Note: The IC50 value for this compound indicates weak inhibitory activity at the tested concentration.

Binding Mode Analysis

The interaction of a ligand with its target protein is fundamental to its mechanism of action. The binding modes of donepezil and this compound with acetylcholinesterase have been elucidated through a combination of experimental techniques and computational modeling.

Donepezil: A Dual Binding Site Inhibitor

Donepezil is a potent, reversible, and non-competitive inhibitor of AChE.[2] Its binding mode has been extensively studied and is characterized by its interaction with two distinct sites within the enzyme's active site gorge: the catalytic active site (CAS) and the peripheral anionic site (PAS).[3]

The benzylpiperidine moiety of donepezil interacts with the CAS, which is located at the bottom of the gorge. This interaction is primarily mediated by π-π stacking with the indole ring of Trp86.[4] The indanone moiety of donepezil extends towards the entrance of the gorge and binds to the PAS.[4] This interaction involves a π-π stacking interaction with the aromatic side chain of Trp279.[3] This dual binding allows donepezil to effectively block the entry of the substrate, acetylcholine, into the active site and inhibit its hydrolysis.

Donepezil_Binding_Mode cluster_AChE Acetylcholinesterase Active Site Gorge cluster_Donepezil Donepezil PAS Peripheral Anionic Site (PAS) (Trp279) CAS Catalytic Active Site (CAS) (Trp86, Catalytic Triad) Indanone Indanone Moiety Indanone->PAS π-π stacking Benzylpiperidine Benzylpiperidine Moiety Benzylpiperidine->CAS π-π stacking Methylnorbelladine_Binding_Mode cluster_AChE Acetylcholinesterase Active Site Gorge cluster_Methylnorbelladine This compound (Putative Binding) PAS Peripheral Anionic Site (PAS) CAS Catalytic Active Site (CAS) Benzylamine Substituted Benzylamine Moiety Benzylamine->PAS Potential Interaction Tyramine Tyramine Moiety Tyramine->CAS Potential Interaction

References

Assessing the Selectivity of 4'-O-Methylnorbelladine and its Analogs for Acetylcholinesterase (AChE) vs. Butyrylcholinesterase (BuChE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The pursuit of selective cholinesterase inhibitors is a cornerstone of drug development for neurodegenerative diseases, particularly Alzheimer's disease. While acetylcholinesterase (AChE) has historically been the primary target, butyrylcholinesterase (BuChE) is increasingly recognized for its role in the later stages of the disease. This guide provides a comparative analysis of the selectivity of norbelladine and its methylated derivatives, including compounds structurally related to 4'-O-Methylnorbelladine, for AChE versus BuChE, supported by experimental data and detailed protocols.

Quantitative Analysis of Cholinesterase Inhibition

Experimental data reveals a strong preference for BuChE inhibition among norbelladine and its O-methylated derivatives. Notably, most of these compounds exhibit weak or negligible activity against AChE, highlighting their potential as selective BuChE inhibitors.

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (AChE IC50 / BuChE IC50)
Norbelladine> 50026.13> 19.1
3',4'-O-dimethylnorbelladine319.691.6~0.35
N-methylnorbelladineNot specified (>43.6% inhibition at 500µM)4Not applicable
4'-O,N-dimethylnorbelladineNot specified (>43.6% inhibition at 500µM)10.4Not applicable

Data compiled from multiple studies.[1][2]

Experimental Protocols

The inhibitory activity of the compounds was determined using a modified Ellman's method, a widely accepted spectrophotometric assay for measuring cholinesterase activity.

Principle: The assay measures the activity of AChE or BuChE by monitoring the production of thiocholine from the hydrolysis of the substrate (acetylthiocholine or butyrylthiocholine). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or recombinant human AChE

  • Butyrylcholinesterase (BuChE) from equine serum or recombinant human BuChE

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BuChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (e.g., this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of substrates (ATCI and BTCI), DTNB, and test compounds in appropriate buffers and solvents.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Test compound solution at various concentrations (or solvent for control)

    • AChE or BuChE enzyme solution

  • Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (ATCI for AChE or BTCI for BuChE) to all wells.

  • Kinetic Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a specific duration using a microplate reader.

  • Data Analysis: The rate of reaction (change in absorbance per unit time) is calculated for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow and Selectivity

To further clarify the experimental process and the concept of selectivity, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, Substrates) plate Add Reagents, Inhibitor & Enzyme to 96-well Plate reagents->plate inhibitors Prepare Inhibitor Stock Solutions inhibitors->plate preincubate Pre-incubate plate->preincubate add_substrate Initiate Reaction (Add Substrate) preincubate->add_substrate measure Kinetic Measurement (Absorbance at 412 nm) add_substrate->measure calculate_rates Calculate Reaction Rates measure->calculate_rates calculate_inhibition Determine % Inhibition calculate_rates->calculate_inhibition calculate_ic50 Calculate IC50 Values calculate_inhibition->calculate_ic50

Caption: Experimental workflow for determining cholinesterase inhibition using the Ellman's method.

G compound This compound Analog ache AChE compound->ache interacts with buche BuChE compound->buche interacts with ache_inhibition Weak or No Inhibition ache->ache_inhibition results in buche_inhibition Strong Inhibition buche->buche_inhibition results in selectivity High Selectivity for BuChE ache_inhibition->selectivity buche_inhibition->selectivity

Caption: Logical relationship illustrating the high selectivity of norbelladine analogs for BuChE over AChE.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-O-Methylnorbelladine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision based on the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of a validated HPLC-UV method and a representative high-performance LC-MS/MS method for the quantification of 4'-O-Methylnorbelladine.

Table 1: HPLC-UV Method Performance Characteristics

Validation ParameterTypical Performance
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: Representative LC-MS/MS Method Performance Characteristics

Validation ParameterTypical Performance
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.15 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the key experimental protocols for the quantification of this compound in a plant matrix (e.g., Narcissus spp. bulb extract) using HPLC-UV and LC-MS/MS.

Sample Preparation from Plant Matrix

A robust sample preparation is crucial for accurate and reproducible results. A common procedure for extracting alkaloids from plant material is as follows:

  • Homogenization: Homogenize the lyophilized and powdered plant material (e.g., 1 gram) in an acidic extraction solvent (e.g., 10 mL of 1% sulfuric acid in methanol).

  • Extraction: Sonicate the mixture for 30 minutes and then centrifuge at 4000 rpm for 15 minutes.

  • Liquid-Liquid Extraction: Collect the supernatant and adjust the pH to 9-10 with ammonium hydroxide. Partition the alkaloids into an organic solvent (e.g., dichloromethane or ethyl acetate) by repeated extractions.

  • Drying and Reconstitution: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure. Reconstitute the residue in a known volume of the initial mobile phase for analysis.

HPLC-UV Method Protocol

This protocol is based on methods developed for the analysis of Amaryllidaceae alkaloids in plant extracts.

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: 0.1% trifluoroacetic acid in water.

    • Solvent B: Acetonitrile.

    • A linear gradient from 10% to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Quantification: External standard calibration curve of this compound.

LC-MS/MS Method Protocol

This representative protocol is based on established methods for the sensitive quantification of alkaloids in biological matrices.

  • Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-resolution reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be optimized. A hypothetical transition could be m/z 288.1 → 137.1.

  • Quantification: Internal standard method using a structurally similar compound or a stable isotope-labeled this compound.

Mandatory Visualization

CrossValidationWorkflow cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method cluster_comparison Cross-Validation hplc_dev Method Development & Optimization hplc_val Method Validation (ICH Guidelines) hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample hplc_data Data Acquisition & Processing hplc_sample->hplc_data compare Comparative Statistical Analysis (e.g., Bland-Altman plot, t-test) hplc_data->compare HPLC Results lcms_dev Method Development & Optimization lcms_val Method Validation (ICH Guidelines) lcms_dev->lcms_val lcms_sample Sample Analysis lcms_val->lcms_sample lcms_data Data Acquisition & Processing lcms_sample->lcms_data lcms_data->compare LC-MS/MS Results final_report Final Report on Method Comparability compare->final_report Equivalence Assessment BiosynthesisPathway tyrosine L-Tyrosine tyramine Tyramine tyrosine->tyramine norbelladine Norbelladine tyramine->norbelladine phenylalanine L-Phenylalanine protocatechuic_aldehyde Protocatechuic Aldehyde phenylalanine->protocatechuic_aldehyde protocatechuic_aldehyde->norbelladine methylnorbelladine This compound norbelladine->methylnorbelladine OMT galanthamine Galanthamine-type Alkaloids methylnorbelladine->galanthamine lycorine Lycorine-type Alkaloids methylnorbelladine->lycorine crinine Crinine-type Alkaloids methylnorbelladine->crinine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro antiviral activity of 4'-O-Methylnorbelladine against related Amaryllidaceae alkaloids, including norbelladine, lycorine, and galanthamine. The data presented is intended for researchers, scientists, and drug development professionals interested in the potential of these natural compounds as antiviral agents.

Summary of Antiviral Activity

Recent studies have highlighted the antiviral potential of norbelladine and its derivatives.[1][2][3][4] this compound, a methylated derivative of norbelladine, has demonstrated inhibitory activity against a range of viruses, particularly flaviviruses and coronaviruses. This guide synthesizes the available experimental data to offer a direct comparison of its antiviral spectrum with its parent compound, norbelladine, and other prominent alkaloids from the same family, lycorine and galanthamine.

Data Presentation: Quantitative Antiviral Data

The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for this compound and related alkaloids against various viruses. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also provided as a measure of the compound's therapeutic window.

AlkaloidVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compound Dengue Virus (DENV)Huh779.56>500>6.28[1]
Human Coronavirus OC43HCT-8163.2>500>3.06[1]
HIV-1THP-163.04>500>7.93[1]
Norbelladine Dengue Virus (DENV)Huh781.01304.53.76[1]
Human Coronavirus OC43HCT-8126.8>500>3.94[1]
HIV-1THP-154.21148.42.74[1]
Lycorine MERS-CoVVero1.021 ± 0.025Not ReportedNot Reported[5]
SARS-CoVVero2.123 ± 0.053Not ReportedNot Reported[5]
SARS-CoV-2Vero0.878 ± 0.022Not ReportedNot Reported[5]
Sindbis Virus (SINV)BHK-211.05Not ReportedNot Reported
Semliki Forest Virus (SFV)BHK-210.83Not ReportedNot Reported
Venezuelan Equine Encephalomyelitis Virus (VEEV)BHK-210.31Not ReportedNot Reported
Galanthamine VariousLimited specific data available

Experimental Protocols

The antiviral data presented in this guide were primarily generated using the following established in vitro methodologies:

Cytopathic Effect (CPE) Inhibition Assay

This assay is a widely used method to screen for antiviral agents by measuring the ability of a compound to protect host cells from virus-induced damage and death (cytopathic effect).

  • Cell Preparation: A monolayer of susceptible host cells (e.g., Vero E6, Huh7, HCT-8) is seeded in 96-well plates and incubated until confluent.

  • Compound Preparation: The test alkaloids are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium.

  • Infection and Treatment: The cell monolayers are washed, and the medium is replaced with the prepared alkaloid dilutions. The cells are then infected with a known titer of the target virus. Control wells include cells with no virus (cell control) and cells with virus but no compound (virus control).

  • Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of CPE in the virus control wells (typically 2-5 days).

  • Quantification of CPE: The extent of CPE is quantified. This can be done microscopically or, more quantitatively, by staining the remaining viable cells with a dye such as crystal violet or neutral red. The dye is then solubilized, and the absorbance is measured using a plate reader.

  • Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control. The CC₅₀ is determined in parallel by treating uninfected cells with the same compound dilutions and measuring cell viability.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of an antiviral compound.

  • Cell and Virus Preparation: Confluent monolayers of susceptible cells are prepared in multi-well plates. A virus stock with a known titer is serially diluted.

  • Infection: The cell monolayers are infected with a dilution of the virus calculated to produce a countable number of plaques.

  • Treatment: After a period for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test alkaloid. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions or "plaques."

  • Incubation and Staining: The plates are incubated until plaques are visible. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The number of plaques in the presence of the compound is compared to the number in the untreated control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

Flow Cytometry-Based Antiviral Assay

This method is particularly useful for viruses that have been engineered to express a fluorescent reporter protein (e.g., GFP) upon infection.

  • Cell Seeding and Infection: Host cells are seeded in multi-well plates. The following day, the cells are infected with the reporter virus in the presence of serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period that allows for sufficient expression of the reporter protein (e.g., 24-72 hours).

  • Cell Harvesting and Analysis: The cells are harvested, and the percentage of fluorescent (infected) cells is determined using a flow cytometer.

  • Data Analysis: The EC₅₀ value is calculated as the compound concentration that reduces the percentage of infected cells by 50% compared to the untreated virus control.

Mandatory Visualization

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_analysis Data Analysis cluster_quantification_methods Quantification Methods A 1. Seed Host Cells in 96-well plate B 2. Prepare Serial Dilutions of Alkaloids C 3. Add Alkaloid Dilutions to Cells D 4. Infect Cells with Virus C->D E 5. Incubate for 48-72 hours F 6. Quantify Viral Inhibition E->F G 7. Determine Cell Viability (Cytotoxicity Assay) Q1 CPE Inhibition Assay (Staining) F->Q1 Q2 Plaque Reduction Assay (Plaque Counting) F->Q2 Q3 Flow Cytometry (Reporter Virus) F->Q3 H 8. Calculate EC50, CC50, and Selectivity Index

Caption: A generalized workflow for in vitro antiviral activity screening.

References

Unveiling the Potential of 4'-O-Methylnorbelladine as a Cholinesterase Inhibitor: A Comparative In Silico and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis

The following table summarizes the available quantitative data for 4'-O-Methylnorbelladine and alternative acetylcholinesterase inhibitors. It is important to note that the in silico data for this compound pertains to its interaction with butyrylcholinesterase (BuChE), a related but distinct enzyme from acetylcholinesterase (AChE).

CompoundTarget EnzymeIn Silico Binding Energy (kcal/mol)Experimental IC50
This compound Butyrylcholinesterase (BuChE)Data not available16.1 µM (for BuChE)[1]
Donepezil Acetylcholinesterase (AChE)-10.8 to -12.522 nM to 0.021 µM
Galantamine Acetylcholinesterase (AChE)-10.1 to -10.60.31 µg/mL to 1.7 µM
Rivastigmine Acetylcholinesterase (AChE)-7.7 to -7.84.15 µM to 71.1 µM

Experimental Protocols

In Silico Molecular Docking

In silico molecular docking is a computational technique used to predict the binding affinity and interaction of a ligand with a protein receptor. The general protocol for such a study is as follows:

  • Protein and Ligand Preparation :

    • The three-dimensional crystal structure of the target enzyme (e.g., human acetylcholinesterase, PDB ID: 4EY7) is obtained from the Protein Data Bank.

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned to each atom.

    • The 3D structure of the ligand (e.g., this compound) is generated and optimized for its lowest energy conformation.

  • Grid Generation and Docking :

    • A grid box is defined around the active site of the enzyme to specify the search space for the ligand.

    • Docking simulations are performed using software such as AutoDock or MOE (Molecular Operating Environment). The software explores various possible conformations and orientations of the ligand within the enzyme's active site.

  • Scoring and Analysis :

    • The binding affinity is estimated using a scoring function, which calculates the binding energy in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

    • The best-docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro assay is a widely used colorimetric method to measure the enzymatic activity of acetylcholinesterase and to determine the inhibitory potency of compounds.

  • Principle : The assay measures the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

  • Procedure :

    • A reaction mixture is prepared containing phosphate buffer (pH 8.0), DTNB, and the AChE enzyme.

    • The test compound (inhibitor) at various concentrations is added to the reaction mixture and pre-incubated.

    • The reaction is initiated by adding the substrate, acetylthiocholine.

    • The absorbance is measured at 412 nm at regular intervals using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the in silico docking workflow and the mechanism of acetylcholinesterase inhibition.

in_silico_docking_workflow In Silico Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB structure, remove water, add hydrogens) grid_gen Grid Generation (Define active site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D structure, energy minimization) docking Molecular Docking (Explore ligand conformations) ligand_prep->docking grid_gen->docking scoring Scoring (Calculate binding energy) docking->scoring analysis Interaction Analysis (Identify key residues) scoring->analysis

Caption: Workflow of an in silico molecular docking study.

AChE_Inhibition_Mechanism Mechanism of Acetylcholinesterase Inhibition ACh Acetylcholine (Substrate) AChE AChE (Enzyme) ACh->AChE Binds to active site Products Choline + Acetate (Inactive) AChE->Products Hydrolysis Blocked Inhibited AChE Inhibitor Inhibitor (e.g., this compound) Inhibitor->AChE Binds to active site

Caption: Acetylcholinesterase inhibition by a competitive inhibitor.

Concluding Remarks

The available data suggests that this compound exhibits inhibitory activity against butyrylcholinesterase, a promising target in the context of Alzheimer's disease. However, a significant knowledge gap exists regarding its specific interaction with acetylcholinesterase. The lack of direct in silico docking studies with AChE prevents a direct comparison of its binding affinity with established drugs like Donepezil, Galantamine, and Rivastigmine.

Future research should focus on conducting in silico docking simulations of this compound with human acetylcholinesterase to predict its binding energy and interaction patterns. Furthermore, experimental validation of its AChE inhibitory activity through in vitro assays is crucial to ascertain its potential as a therapeutic agent for Alzheimer's disease. The detailed protocols provided in this guide offer a standardized framework for conducting such investigations, enabling a more direct and comprehensive comparison with existing treatments.

References

Validating the In Vitro Promise of 4'-O-Methylnorbelladine: A Comparative Guide for In Vivo Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activities of 4'-O-Methylnorbelladine with relevant alternatives, alongside the detailed experimental data and protocols necessary for researchers to build upon these findings. While in vitro studies have illuminated the potential of this compound as an antiviral and a butyrylcholinesterase inhibitor, this guide also highlights the critical need for in vivo validation to translate these promising results into tangible therapeutic applications.

In Vitro Activity of this compound: A Quantitative Comparison

The following tables summarize the key in vitro biological activities of this compound and its parent compound, norbelladine, providing a clear comparison of their potency.

Table 1: Antiviral Activity of Norbelladine Derivatives

CompoundVirusCell LineEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
This compound Dengue Virus (DENV)Huh724.1 - 44.9>200>4.9[1]
NorbelladineDengue Virus (DENV)Huh750.472.61.5[1]
This compound Human Immunodeficiency Virus 1 (HIV-1)THP-1>100>200-[2]
NorbelladineHuman Immunodeficiency Virus 1 (HIV-1)THP-166.89148.52.22[2]

Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of Norbelladine Derivatives

CompoundEnzymeIC50 (µM)Reference
This compound Butyrylcholinesterase (BuChE)16.1[2]
NorbelladineButyrylcholinesterase (BuChE)8[2]
4'-O,N-dimethylnorbelladineButyrylcholinesterase (BuChE)10.4[2]
N-methylnorbelladineButyrylcholinesterase (BuChE)4[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key in vitro assays cited.

Antiviral Activity Assay (Dengue Virus)

This protocol is adapted from studies evaluating the anti-DENV activity of norbelladine derivatives.[3]

  • Cell Culture: Human hepatoma (Huh7) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Virus Propagation: Dengue virus (e.g., DENV-2, New Guinea C strain) is propagated in C6/36 mosquito cells. Viral titers are determined by plaque assay on BHK-21 cells.

  • Antiviral Assay:

    • Huh7 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

    • The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

    • Cells are infected with DENV at a multiplicity of infection (MOI) of 0.5 for 2 hours at 37°C.

    • After incubation, the virus-containing medium is removed, and the cells are washed with PBS.

    • Fresh medium containing various concentrations of this compound or control compounds is added to the wells. A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for 48 hours at 37°C.

  • Quantification of Viral Replication:

    • Viral RNA is extracted from the cell culture supernatant using a commercial viral RNA extraction kit.

    • Quantitative real-time PCR (qRT-PCR) is performed to quantify the viral RNA copy number.

    • Alternatively, a plaque assay can be performed on the supernatant to determine the infectious virus titer.

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or MTS assay) is performed on uninfected Huh7 cells treated with the same concentrations of the compounds to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the compound concentration. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for measuring cholinesterase activity.[4][5][6]

  • Reagents:

    • 0.1 M Phosphate buffer (pH 8.0)

    • Butyrylthiocholine iodide (BTCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Butyrylcholinesterase (from equine serum)

    • This compound and control inhibitors

  • Assay Procedure:

    • The assay is performed in a 96-well microplate.

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 20 µL of DTNB solution (10 mM in buffer)

      • 10 µL of the test compound solution at various concentrations (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 1%). A solvent control is included.

    • The plate is pre-incubated at 37°C for 5 minutes.

    • The reaction is initiated by adding 20 µL of BTCI solution (10 mM in buffer) to each well.

    • The absorbance is measured immediately at 412 nm using a microplate reader and then monitored kinetically for 5-10 minutes.

  • Data Analysis:

    • The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100.

    • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathway of Dengue Virus Replication

Dengue virus manipulates host cell signaling pathways to facilitate its replication. One such pathway involves the PI3K/Akt/mTOR axis, which is crucial for cell survival and proliferation.[1][7][8]

DENV_Replication_Pathway DENV Dengue Virus Host_Cell Host Cell DENV->Host_Cell Infection PI3K PI3K Host_Cell->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Viral_Replication Viral Replication mTOR->Viral_Replication Promotes Methylnorbelladine This compound (Potential Inhibitor) Methylnorbelladine->Viral_Replication Inhibits

Caption: Dengue Virus replication pathway and potential inhibition.

Butyrylcholinesterase Inhibition and its Role in Neurodegeneration

Butyrylcholinesterase plays a role in acetylcholine hydrolysis, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's.[2][9][10]

BuChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) BuChE Butyrylcholinesterase (BuChE) ACh->BuChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate BuChE->Choline_Acetate Increased_ACh Increased ACh Levels Neuronal_Signaling Neuronal Signaling ACh_Receptor->Neuronal_Signaling Activates Methylnorbelladine This compound Methylnorbelladine->BuChE Inhibits Methylnorbelladine->Increased_ACh Increased_ACh->ACh_Receptor Enhanced Binding

Caption: Mechanism of BuChE inhibition by this compound.

Experimental Workflow for In Vitro to In Vivo Validation

The logical progression from in vitro discovery to in vivo validation is a cornerstone of drug development.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (e.g., Antiviral, Enzyme Inhibition) Lead_Identification Lead Compound Identification (this compound) In_Vitro_Screening->Lead_Identification In_Vitro_Characterization Detailed In Vitro Characterization (EC50, IC50, Cytotoxicity) Lead_Identification->In_Vitro_Characterization In_Vivo_Model_Selection In Vivo Model Selection (e.g., DENV-infected mice, scopolamine-induced amnesia model) In_Vitro_Characterization->In_Vivo_Model_Selection In_Vivo_Efficacy_Studies In Vivo Efficacy Studies (Viral load reduction, Cognitive improvement) In_Vivo_Model_Selection->In_Vivo_Efficacy_Studies Pharmacokinetics Pharmacokinetics (ADME) & Toxicology Studies In_Vivo_Efficacy_Studies->Pharmacokinetics Preclinical_Development Preclinical Development Pharmacokinetics->Preclinical_Development

Caption: Workflow for validating in vitro activity in vivo.

The Path Forward: The Imperative for In Vivo Validation

The in vitro data for this compound is a compelling starting point. However, the significant gap in the current research landscape is the absence of in vivo studies to validate these findings. To advance this compound as a potential therapeutic agent, the following steps are critical:

  • In Vivo Antiviral Studies: Animal models of Dengue virus infection, such as AG129 mice, should be employed to assess the in vivo efficacy of this compound in reducing viral load, mitigating disease symptoms, and improving survival rates.

  • In Vivo Butyrylcholinesterase Inhibition Studies: Rodent models of cognitive impairment (e.g., scopolamine-induced amnesia) can be utilized to determine if the in vitro BuChE inhibition by this compound translates to improvements in learning and memory.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to understand the compound's behavior in a living system and to establish a safe therapeutic window.

By systematically addressing these research gaps, the scientific community can determine the true therapeutic potential of this compound and pave the way for its potential clinical development.

References

A Comparative Analysis of Synthetic Pathways to 4'-O-Methylnorbelladine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4'-O-Methylnorbelladine is a key biosynthetic precursor to a wide array of Amaryllidaceae alkaloids, a class of compounds with significant therapeutic potential, including the Alzheimer's drug galanthamine. The efficient synthesis of this compound is therefore of considerable interest to the pharmaceutical and organic synthesis communities. This guide provides a comparative overview of three distinct synthetic routes to this pivotal intermediate, offering a detailed examination of their methodologies, performance, and underlying chemical principles.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: Direct Reductive AminationRoute 2: Stepwise Synthesis via NorbelladineRoute 3: Pictet-Spengler Reaction (Proposed)
Starting Materials Isovanillin, Tyramine3,4-Dihydroxybenzaldehyde, Tyramine, Methylating agentTyramine, 3-Hydroxy-4-methoxybenzaldehyde
Key Reagents Sodium borohydride (NaBH₄) or H₂/Pd-CSodium borohydride (NaBH₄), Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃)Protic or Lewis acid (e.g., TFA, BF₃·OEt₂)
Number of Steps 1 (one-pot) or 221
Overall Yield Moderate to High (Varies with specific protocol)ModeratePotentially High (reaction dependent)
Key Advantages Convergent, potentially one-potAllows for isolation and purification of norbelladine intermediateForms a cyclic analogue, potential for diverse library synthesis
Key Disadvantages Potential for side reactionsLonger overall sequenceMay require harsher conditions, potential for rearrangement

Experimental Protocols

Route 1: Direct Reductive Amination of Isovanillin and Tyramine

This approach offers a convergent and efficient synthesis of this compound through the formation of an imine intermediate, which is subsequently reduced.

Step 1: Imine Formation and Reduction.

  • To a solution of isovanillin (1.0 eq) in methanol, add tyramine (1.0 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • The mixture is then cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours.

  • Upon completion, the reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to afford this compound.[1]

Route 2: Stepwise Synthesis via Norbelladine Intermediate

This two-stage route involves the initial synthesis of norbelladine, followed by selective O-methylation at the 4'-position.

Step 1: Synthesis of Norbelladine.

  • 3,4-Dihydroxybenzaldehyde (1.0 eq) and tyramine (1.0 eq) are dissolved in methanol.

  • The solution is stirred at room temperature for 2 hours to form the imine intermediate.

  • The reaction mixture is cooled in an ice bath, and sodium borohydride (1.5 eq) is added slowly.

  • The reaction is stirred overnight at room temperature.

  • The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed, dried, and concentrated to yield crude norbelladine, which can be purified by crystallization or chromatography.

Step 2: Selective 4'-O-Methylation of Norbelladine.

  • Norbelladine (1.0 eq) is dissolved in a suitable solvent such as acetone or DMF.

  • Anhydrous potassium carbonate (K₂CO₃, 2.0 eq) is added to the solution, followed by methyl iodide (CH₃I, 1.1 eq).

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).

  • The inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield this compound.[2]

Route 3: Proposed Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a powerful tool for the synthesis of tetrahydroisoquinoline scaffolds and can be adapted for the synthesis of this compound analogues.

Proposed Synthesis:

  • Tyramine (1.0 eq) and 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) are dissolved in a suitable solvent (e.g., toluene, dichloromethane).

  • A protic acid (e.g., trifluoroacetic acid) or a Lewis acid (e.g., boron trifluoride etherate) is added as a catalyst.

  • The reaction mixture is heated to reflux and monitored for the formation of the cyclized product.

  • Upon completion, the reaction is cooled and neutralized with a base.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography would yield the tetrahydroisoquinoline analogue of this compound.[3][4][5]

Visualizing the Synthetic Strategies

The following diagrams illustrate the logical flow and key transformations in the discussed synthetic routes.

Synthetic_Routes_Comparison cluster_route1 Route 1: Direct Reductive Amination cluster_route2 Route 2: Stepwise Synthesis cluster_route3 Route 3: Pictet-Spengler Reaction R1_Start Isovanillin + Tyramine R1_Inter Imine Intermediate R1_Start->R1_Inter Condensation R1_End This compound R1_Inter->R1_End Reduction (e.g., NaBH4) R2_Start 3,4-Dihydroxybenzaldehyde + Tyramine R2_Inter1 Norbelladine R2_Start->R2_Inter1 Reductive Amination R2_End This compound R2_Inter1->R2_End Selective 4'-O-Methylation R3_Start Tyramine + 3-Hydroxy-4-methoxybenzaldehyde R3_Inter Iminium Ion Intermediate R3_Start->R3_Inter Condensation R3_End Tetrahydroisoquinoline Analogue R3_Inter->R3_End Intramolecular Cyclization

Caption: Comparative workflow of the three synthetic routes to this compound.

Experimental_Workflow cluster_common General Laboratory Workflow cluster_specifics Route-Specific Considerations start Starting Materials reaction Reaction Setup & Monitoring start->reaction workup Workup & Extraction reaction->workup route1_cond Route 1: Control of reducing agent addition reaction->route1_cond route2_cond Route 2: Anhydrous conditions for methylation reaction->route2_cond route3_cond Route 3: Careful control of acid catalyst and temperature reaction->route3_cond purification Purification (Chromatography/Crystallization) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A generalized experimental workflow applicable to all three synthetic routes.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 4'-O-Methylnorbelladine

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 4'-O-Methylnorbelladine, a phenethylamine alkaloid intermediate in the biosynthesis of various Amaryllidaceae alkaloids. The following protocols are designed for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly, minimizing risks and ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. While comprehensive toxicological data is not widely available, related compounds and Safety Data Sheets (SDS) for similar chemicals suggest that it should be handled with care.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Engineering Controls: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.

  • Ingestion: If swallowed, seek immediate medical attention.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₆H₁₉NO₃PubChem[1]
Molecular Weight 273.33 g/mol PubChem[1]
Appearance Typically a white to off-white solidEvitaChem[2]
Melting Point Not extensively characterizedEvitaChem[2]
Boiling Point Data not available
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Water solubility is limited.Inferred from chemical structure and general alkaloid properties.
pKa Data not available

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with most laboratory chemicals, involves a multi-step process focused on containment, labeling, and transfer to a certified waste management facility. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification: Classify all materials contaminated with this compound as hazardous chemical waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, and flasks).

    • Contaminated PPE (e.g., gloves).

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled solid waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and shatter-proof container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Container Labeling:

    • Affix a hazardous waste label to each container.

    • Clearly write the full chemical name: "this compound".

    • List all other components of the waste mixture and their approximate concentrations.

    • Indicate the start date of waste accumulation.

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed at all times, except when adding waste.

    • Store in a secondary containment tray to prevent spills.

  • Disposal Request:

    • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often six months to a year), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Protocol: Decontamination of Glassware
  • Initial Rinse: Rinse the contaminated glassware three times with a suitable organic solvent in which this compound is soluble (e.g., methanol or ethanol).

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in the designated liquid waste container for this compound.

  • Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water.

Experimental Protocol: Spill Management
  • Evacuate and Ventilate: If a significant amount of solid is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

    • For absorbed liquid spills, transfer the absorbent material into the solid waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection and Storage cluster_disposal Final Disposal A Solid this compound Waste (e.g., unused compound, contaminated labware) C Segregate into Labeled Solid Waste Container A->C B Liquid this compound Waste (e.g., solutions, solvent rinsate) D Segregate into Labeled Liquid Waste Container B->D E Store in Designated Satellite Accumulation Area with Secondary Containment C->E D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Transport to Approved Hazardous Waste Facility F->G

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific guidelines and local regulations, is essential for maintaining a safe research environment.

References

Personal protective equipment for handling 4'-O-Methylnorbelladine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4'-O-Methylnorbelladine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a phenethylamine alkaloid. Given its classification and relationship to other biologically active alkaloids, it should be handled as a potent compound with potential toxicity. The following procedures are based on established protocols for handling high-potency active pharmaceutical ingredients (HPAPIs) to ensure the safety of all laboratory personnel.

Hazard Assessment

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated. Nitrile gloves offer good resistance to a variety of chemicals.[2][3]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement when handling the compound in powdered form or if there is a risk of aerosol generation.[4] For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) may be necessary.[5]

Operational Plan: Handling Protocol

Adherence to a strict handling protocol is essential to minimize exposure risk. All operations involving this compound should be performed within a certified chemical fume hood or a glove box to contain any dust or aerosols.

Preparation:

  • Ensure the work area (chemical fume hood) is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

Handling:

  • Don the appropriate PPE following the donning sequence protocol.

  • Carefully weigh the required amount of this compound in the fume hood. Use a dedicated spatula and weighing vessel.

  • If preparing a solution, add the solvent to the compound slowly to avoid splashing.

  • Cap all containers securely when not in use.

Post-Handling:

  • Decontaminate all surfaces and equipment used during the procedure.

  • Properly dispose of all contaminated disposable materials in a designated hazardous waste container.

  • Doff PPE according to the specified protocol to prevent cross-contamination.

  • Wash hands thoroughly with soap and water after removing PPE.

Experimental Protocols

PPE Donning and Doffing Procedure

Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers: Sit down and put on shoe covers, one at a time.

  • Gown: Put on the disposable gown, ensuring it is securely tied at the back.

  • Respirator: Perform a fit-check for your N95 respirator or ensure the PAPR is functioning correctly.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.

  • Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.

  • Eye Protection: Remove safety goggles or face shield from the back.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the full suite of recommended PPE.

  • Contain the Spill: For a solid spill, gently cover it with absorbent pads. For a liquid spill, surround the area with absorbent material, working from the outside in.

  • Clean the Spill: Carefully collect the absorbed material using a scoop or other appropriate tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water, followed by a rinse with water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, glassware, and unused compound, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Containerization:

    • Solid Waste: Place all contaminated solid waste (e.g., gloves, gowns, absorbent pads) into a clearly labeled, sealable hazardous waste bag or container.

    • Liquid Waste: Collect all liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container.

    • Sharps: Any contaminated sharps should be placed in a designated sharps container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name, "this compound".

  • Storage: Store hazardous waste in a designated, secure satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not pour any waste containing this compound down the drain.[6]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don PPE prep_area->don_ppe handle_compound 3. Weigh & Handle Compound don_ppe->handle_compound Proceed to Handling decontaminate 4. Decontaminate Equipment & Surfaces handle_compound->decontaminate Proceed to Cleanup spill Spill? handle_compound->spill dispose_waste 5. Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe 6. Doff PPE dispose_waste->doff_ppe wash_hands 7. Wash Hands doff_ppe->wash_hands spill->decontaminate No spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol Yes spill_protocol->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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4'-O-Methylnorbelladine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.